Sorivudine
Description
Sorivudine has been used in trials studying the treatment of Chickenpox and HIV Infections.
Sorivudine is a synthetic thymidine analogue with potent antiviral activity against herpes simplex and varicella zoster viruses. Sorivudine is phosphorylated into triphosphate form within the cells; this metabolite interferes with viral DNA replication by inhibiting DNA polymerase activity without been incorporated into elongating viral DNA. Due to the dangerous effects of drug-drug interactions via its metabolite, sorivudine has been removed from the market.
SORIVUDINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 2 investigational indications. It was withdrawn in at least one region.
Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQYYIHYQMVWLT-HQNLTJAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77181-69-2 | |
| Record name | Sorivudine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77181-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorivudine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077181692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11998 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SORIVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7VOZ162LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Sorivudine Against Varicella-Zoster Virus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorivudine, a synthetic bromovinyl arabinosyl uracil nucleoside analog, exhibits highly potent and selective in vitro activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. Its mechanism of action hinges on the targeted exploitation of viral-specific enzymes, leading to the inhibition of viral DNA replication. This technical guide provides a detailed exploration of the molecular interactions and enzymatic pathways central to Sorivudine's anti-VZV efficacy, supported by quantitative data, experimental methodologies, and visual representations of the key processes.
Data Presentation
The antiviral potency and enzymatic interactions of Sorivudine and its metabolites have been quantified in numerous studies. The following tables summarize key quantitative data, facilitating a comparative understanding of its efficacy.
| Parameter | Virus/Enzyme | Value | Reference Compound (Acyclovir) |
| EC50 (50% Effective Concentration) | VZV (Clinical Isolates) | 0.001 µg/mL (~0.0029 µM)[1] | >1 µg/mL[1] |
| IC50 (50% Inhibitory Concentration) | VZV Thymidine Kinase | 1.5 - 4.5 µM[2] | Not directly comparable |
| Ki (Inhibition Constant) of Triphosphate | VZV DNA Polymerase | 0.55 µM (for BVDU-TP, a related analog)[3] | Not specified |
EC50 values represent the concentration of the drug required to inhibit viral replication by 50% in cell culture. IC50 for the enzyme indicates the concentration needed to inhibit the enzyme's activity by 50%. The Ki value for BVDU-triphosphate is provided as a close proxy for Sorivudine-triphosphate's inhibition of VZV DNA polymerase.
Core Mechanism of Action
The selective antiviral activity of Sorivudine against VZV is a multi-step process initiated within the infected host cell. This process can be broken down into three key stages: selective phosphorylation by viral thymidine kinase, further phosphorylation by viral and cellular kinases, and competitive inhibition of viral DNA polymerase.
Selective Monophosphorylation by VZV Thymidine Kinase
Sorivudine, in its prodrug form, readily enters both infected and uninfected host cells. However, the critical first step of its activation is catalyzed exclusively by the VZV-encoded thymidine kinase (TK).[1][4] This viral enzyme recognizes Sorivudine as a substrate and facilitates its conversion to Sorivudine monophosphate.[4] This initial phosphorylation is the primary determinant of Sorivudine's selectivity, as mammalian cellular thymidine kinases do not efficiently phosphorylate the compound.[5] This ensures that the drug is preferentially activated in VZV-infected cells, minimizing toxicity to uninfected cells.
Diphosphorylation and Triphosphorylation
Following its initial activation, Sorivudine monophosphate undergoes two subsequent phosphorylation events to become the active antiviral agent, Sorivudine triphosphate. Unlike some other nucleoside analogs, the diphosphorylation of Sorivudine is also dependent on a viral enzyme, specifically the VZV thymidylate kinase activity.[1][4] The final phosphorylation to the triphosphate form is then carried out by cellular kinases.[4]
Inhibition of VZV DNA Polymerase
The active form of the drug, Sorivudine triphosphate, acts as a competitive inhibitor of the VZV DNA polymerase.[1] It structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP), and competes for the active site of the viral DNA polymerase. By binding to the enzyme, Sorivudine triphosphate effectively blocks the incorporation of dTTP into the growing viral DNA chain, thereby halting viral replication.[4] It is important to note that Sorivudine triphosphate is not incorporated into the elongating viral DNA.[1]
Signaling Pathways and Experimental Workflows
To visually represent the intricate mechanism of action and the experimental procedures used to elucidate it, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Sorivudine versus Acyclovir for Treatment of Dermatomal Herpes Zoster in Human Immunodeficiency Virus-Infected Patients: Results from a Randomized, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative inhibition of DNA polymerases from varicella zoster virus (TK+ and TK-) strains by (E)-5-(2-bromovinyl)-2'-deoxyuridine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances and Perspectives in the Management of Varicella-Zoster Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PMC [pmc.ncbi.nlm.nih.gov]
Sorivudine: A Technical Guide to its Antiviral Spectrum and Activity
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of Sorivudine, a potent nucleoside analog antiviral agent. It details the drug's spectrum of activity, mechanism of action, relevant experimental protocols, and critical clinical considerations to inform research and drug development.
Antiviral Spectrum and Potency
Sorivudine (1-β-D-arabinofuranosyl-E-5-[2-bromovinyl]uracil) is a synthetic pyrimidine nucleoside analog with highly potent and selective activity against specific members of the herpesvirus family.[1] Its efficacy is most pronounced against Varicella-Zoster Virus (VZV), where it is reported to be over 1,000-fold more active than acyclovir in vitro.[2][3] The drug also demonstrates significant activity against Herpes Simplex Virus Type 1 (HSV-1), comparable to that of acyclovir.[2][3] However, its activity against other herpesviruses, such as Herpes Simplex Virus Type 2 (HSV-2), Epstein-Barr virus (EBV), and Cytomegalovirus (CMV), is markedly lower or negligible.[1][3][4]
The antiviral potency of Sorivudine is quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), representing the drug concentration required to inhibit viral replication by half. A summary of its in vitro activity is presented below.
Table 1: In Vitro Antiviral Activity of Sorivudine
| Virus | Cell Line(s) | Assay Method | EC₅₀ / IC₅₀ (µg/mL) | Key References |
| Varicella-Zoster Virus (VZV) | Human Embryonic Lung Fibroblasts | Plaque Reduction | 0.0001 - 0.004 | [3] |
| Herpes Simplex Virus Type 1 (HSV-1) | Not Specified | Plaque Reduction | 0.03 - 0.1 | [3] |
| Herpes Simplex Virus Type 2 (HSV-2) | Not Specified | Not Specified | Inactive | [3] |
| Cytomegalovirus (CMV) | Not Specified | Not Specified | Inactive | [3] |
| Epstein-Barr Virus (EBV) | Not Specified | Not Specified | Active (potency not specified) | [1][4] |
Mechanism of Action
The high selectivity of Sorivudine stems from its targeted activation within virus-infected cells. The process is initiated by the viral-encoded thymidine kinase (TK), an enzyme not found in uninfected mammalian cells.[1]
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Selective Phosphorylation: Sorivudine is preferentially taken up by virus-infected cells and serves as a substrate for viral TK, which phosphorylates it to Sorivudine monophosphate.[3] Mammalian cellular TK does not efficiently recognize or phosphorylate Sorivudine, which is the basis of the drug's selectivity and low host cell toxicity.[1]
-
Conversion to Active Form: Host cellular kinases subsequently convert the monophosphate form to Sorivudine diphosphate and finally to the active antiviral agent, Sorivudine triphosphate.[3]
-
Inhibition of Viral DNA Polymerase: Sorivudine triphosphate acts as a competitive inhibitor of the viral DNA polymerase, effectively blocking the synthesis of new viral DNA and halting viral replication.[3][5]
Caption: Selective activation pathway and inhibitory mechanism of Sorivudine.
Experimental Protocols: Plaque Reduction Assay
The in vitro potency of Sorivudine is typically determined using a plaque reduction assay. This method quantifies the ability of a drug to inhibit the cytopathic effect of a virus, which manifests as a reduction in the number of viral plaques.
Generalized Workflow:
-
Cell Seeding: A monolayer of susceptible host cells (e.g., human embryonic lung fibroblasts for VZV) is cultured in multi-well plates.
-
Viral Infection: The confluent cell monolayers are infected with a standardized amount of virus, calculated to produce a countable number of plaques.
-
Drug Application: After a viral adsorption period, the inoculum is replaced with a semi-solid overlay medium containing serial dilutions of Sorivudine.
-
Incubation: Plates are incubated for several days to allow for plaque formation in the untreated control wells.
-
Visualization & Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), making the plaques visible for counting.
-
Data Analysis: The number of plaques at each drug concentration is compared to the control, and the EC₅₀ value is calculated from the resulting dose-response curve.
Caption: Standard experimental workflow for a viral plaque reduction assay.
Critical Drug Interaction: 5-Fluorouracil
A clinically significant and potentially fatal drug-drug interaction exists between Sorivudine and the chemotherapeutic agent 5-fluorouracil (5-FU) or its prodrugs.[6] This interaction is not caused by Sorivudine itself but by its primary metabolite, bromovinyluracil (BVU).[7]
BVU is a potent, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme responsible for the catabolism and detoxification of 5-FU.[1][7] Inhibition of DPD leads to a massive accumulation of 5-FU in the plasma, resulting in severe toxicity, including bone marrow suppression, gastrointestinal distress, and death.[6][8] Due to this interaction, the co-administration of Sorivudine with any 5-FU-based drug is strictly contraindicated.[6]
Caption: Mechanism of the fatal drug interaction between Sorivudine and 5-FU.
Summary and Conclusion
Sorivudine is a nucleoside analog with exceptionally potent in vitro and clinical activity against Varicella-Zoster Virus and good activity against Herpes Simplex Virus Type 1.[2][3][6] Its selective activation by viral thymidine kinase makes it a highly targeted antiviral with minimal direct effects on host cells. Clinical trials have demonstrated its superiority over acyclovir in accelerating the healing of zoster lesions.[9][10][11] However, the irreversible inhibition of DPD by its metabolite, leading to a life-threatening interaction with 5-fluorouracil, has severely restricted its clinical application. This profound drug-drug interaction underscores the critical importance of understanding metabolic pathways in drug development and clinical practice.
References
- 1. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. neurology.org [neurology.org]
- 4. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sorivudine - Wikipedia [en.wikipedia.org]
- 6. Sorivudine: a promising drug for the treatment of varicella-zoster virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of sorivudine on dihydropyrimidine dehydrogenase activity in patients with acute herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A possible mechanism of eighteen patient deaths caused by interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sorivudine versus acyclovir for treatment of dermatomal herpes zoster in human immunodeficiency virus-infected patients: results from a randomized, controlled clinical trial. Collaborative Antiviral Study Group/AIDS Clinical Trials Group, Herpes Zoster Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of sorivudine (BV-araU) versus acyclovir in the treatment of acute localized herpes zoster in human immunodeficiency virus-infected adults. The Multinational Sorivudine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sorivudine: a potent inhibitor of varicella zoster virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of Sorivudine (BV-araU)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorivudine, also known as (E)-1-β-D-arabinofuranosyl-5-(2-bromovinyl)uracil (BV-araU), is a potent nucleoside analogue with significant antiviral activity, particularly against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1). This technical guide provides a comprehensive overview of the chemical structure of Sorivudine, its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug discovery and development.
Chemical Identity and Structure
Sorivudine is a synthetic pyrimidine nucleoside analogue of thymidine.[1] Its chemical structure consists of a pyrimidine base, (E)-5-(2-bromovinyl)uracil, linked to an arabinofuranose sugar moiety.
IUPAC Name: 1-β-D-arabinofuranosyl-5-[(E)-2-bromovinyl]pyrimidine-2,4(1H,3H)-dione[2][3]
Synonyms: BV-araU, Bromovinyl araU, 5-Bromovinyl-araU, Brivudine arabinoside, (E)-1-β-D-arabinofuranosyl-5-(2-bromovinyl)uracil[3][4]
CAS Registry Number: 77181-69-2[4]
Molecular Structure:
Caption: Chemical structure of Sorivudine (BV-araU).
Physicochemical Properties
A summary of the key physicochemical properties of Sorivudine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃BrN₂O₆ | [3][4] |
| Molecular Weight | 349.13 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 195-200 °C (decomposes) | [4] |
| Solubility | Soluble in water and organic solvents. Soluble in DMSO (250 mg/mL). | [1][5] |
| pKa (Strongest Acidic) | 9.74 | [2] |
| Optical Rotation | [α]D²⁵ +0.5° (c 1, 1N NaOH) | [4] |
Mechanism of Action
Sorivudine's antiviral activity is dependent on its selective phosphorylation by viral thymidine kinase (TK).[6][7] This process is significantly more efficient in virus-infected cells compared to uninfected host cells, leading to the targeted accumulation of the active drug metabolite.
The proposed mechanism of action involves a three-step phosphorylation cascade:
-
Monophosphorylation: Sorivudine is first converted to Sorivudine monophosphate by the viral thymidine kinase.
-
Diphosphorylation: Cellular kinases subsequently phosphorylate the monophosphate to Sorivudine diphosphate.
-
Triphosphorylation: A final phosphorylation step, also mediated by cellular kinases, yields the active antiviral agent, Sorivudine triphosphate.
Sorivudine triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the elongating viral DNA chain and thereby preventing viral replication.[3][7]
Caption: Antiviral mechanism of action of Sorivudine.
A significant and potentially lethal drug-drug interaction occurs when Sorivudine is co-administered with 5-fluorouracil (5-FU) or its prodrugs.[6] A metabolite of Sorivudine, (E)-5-(2-bromovinyl)uracil (BVU), is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[8] This inhibition leads to a toxic accumulation of 5-FU.
Caption: Mechanism of drug-drug interaction between Sorivudine and 5-Fluorouracil.
Experimental Protocols
Chemical Synthesis
A general synthetic scheme for Sorivudine is outlined below. Detailed experimental procedures can be found in the cited literature.[4]
Caption: General synthetic workflow for Sorivudine.
Characterization
The identity and purity of synthesized Sorivudine should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Antiviral Activity Assays
This assay determines the concentration of Sorivudine required to inhibit the formation of viral plaques by 50%.
-
Cell Culture: Grow a confluent monolayer of Vero cells in 24-well plates.
-
Infection: Infect the cells with HSV-1 at a specific multiplicity of infection (MOI), for example, 0.1.
-
Treatment: After a 1-hour adsorption period, remove the viral inoculum and add fresh medium containing serial dilutions of Sorivudine.
-
Incubation: Incubate the plates for 24-48 hours to allow for plaque formation.
-
Staining: Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The IC₅₀ value is calculated as the concentration of Sorivudine that reduces the number of plaques by 50% compared to the untreated control.[9]
This assay measures the ability of Sorivudine to protect cells from the virus-induced cytopathic effect.
-
Cell Culture: Seed a suitable cell line (e.g., human embryonic lung fibroblasts) in 96-well plates.
-
Treatment and Infection: Add serial dilutions of Sorivudine to the cells, followed by infection with VZV.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the untreated control wells (typically 5-7 days).
-
Assessment of CPE: Observe the cells microscopically for the presence of CPE. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTT or neutral red uptake).
-
IC₅₀ Determination: The IC₅₀ value is the concentration of Sorivudine that inhibits the viral cytopathic effect by 50% compared to the virus control.[10]
Conclusion
Sorivudine remains a significant molecule in the field of antiviral research due to its potent and selective activity against herpesviruses. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The included experimental protocols offer a foundation for researchers working with this compound. A thorough understanding of its chemistry and biology is crucial for the development of new and improved antiviral therapies.
References
- 1. CAS 77181-69-2: Sorivudine | CymitQuimica [cymitquimica.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sorivudine | C11H13BrN2O6 | CID 5282192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sorivudine [drugfuture.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorivudine - Wikipedia [en.wikipedia.org]
- 8. The effect of sorivudine on dihydropyrimidine dehydrogenase activity in patients with acute herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
The Crucial First Step: A Technical Guide to the Phosphorylation of Sorivudine by Viral Thymidine Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorivudine, a potent nucleoside analog, exhibits significant antiviral activity, particularly against Varicella-Zoster Virus (VZV). Its efficacy is critically dependent on the initial phosphorylation step, a reaction exclusively and efficiently catalyzed by the viral-encoded thymidine kinase (TK). This selective activation within infected cells is the cornerstone of its therapeutic window, minimizing toxicity to uninfected host cells. This in-depth technical guide explores the core mechanism of sorivudine phosphorylation by viral thymidine kinases, providing a comprehensive overview for researchers and professionals in drug development. We delve into the substrate specificity of viral TKs, present available data on its interaction with sorivudine, and provide detailed experimental protocols for the characterization of this pivotal enzymatic reaction.
Introduction
Sorivudine (1-β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil) is a synthetic pyrimidine nucleoside analog with potent antiviral activity against several herpesviruses, most notably Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1).[1] Its mechanism of action is initiated by a selective conversion to its monophosphate form by a virus-encoded thymidine kinase (TK).[1] This initial phosphorylation is the rate-limiting step in its activation pathway and is the primary determinant of its antiviral selectivity, as sorivudine is a poor substrate for mammalian cellular thymidine kinases.[1] Subsequent phosphorylations by cellular kinases lead to the formation of sorivudine triphosphate, which acts as an inhibitor of viral DNA polymerase, thereby terminating viral replication.
Understanding the kinetics and substrate specificity of the interaction between sorivudine and viral TKs is paramount for the rational design of novel antiviral agents and for elucidating mechanisms of drug resistance. This guide provides a consolidated resource on the phosphorylation of sorivudine by viral TKs, with a focus on HSV-1 TK and VZV TK.
The Gatekeepers: Viral Thymidine Kinases
Herpesviruses encode their own thymidine kinases, which differ significantly in their substrate specificity from their human cellular counterparts.[2] While human cytosolic thymidine kinase 1 (TK1) is highly specific for thymidine, viral TKs, particularly those from HSV-1 and VZV, exhibit a broader substrate acceptance. This promiscuity allows them to phosphorylate a wide range of nucleoside analogs, a property that has been extensively exploited in antiviral drug development.[2][3]
The viral TK's ability to phosphorylate prodrugs like sorivudine to their active forms is a classic example of targeted therapy. The enzyme essentially acts as a "Trojan horse," converting a non-toxic precursor into a potent inhibitor only within the confines of an infected cell.
Sorivudine as a Substrate for Viral Thymidine Kinases
The efficiency of sorivudine as a substrate varies between different viral thymidine kinases. It is exceptionally potent against VZV, which is attributed to its efficient phosphorylation by the VZV TK. While also active against HSV-1, its efficacy against other herpesviruses is less pronounced. Notably, studies on vaccinia virus (VV) TK, a type II enzyme, have indicated that sorivudine is not a suitable substrate, highlighting the specificity of this interaction even among different viral kinases.[1]
Data Presentation
To provide a comparative context, the following table summarizes the reported Km values for the natural substrate, thymidine, and other clinically relevant nucleoside analogs with wild-type HSV-1 TK. This data serves as a benchmark for understanding the relative affinities of different substrates for the viral enzyme.
| Substrate | Virus | Thymidine Kinase | Km (µM) | Citation |
| Thymidine | Herpes Simplex Virus 1 (HSV-1) | Wild-Type | 0.38 | |
| Ganciclovir | Herpes Simplex Virus 1 (HSV-1) | Wild-Type | 47.6 | |
| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | Wild-Type | 417 |
Table 1: Michaelis-Menten Constants (Km) of Various Substrates for Wild-Type HSV-1 Thymidine Kinase. The data illustrates the varying affinities of the enzyme for its natural substrate and different nucleoside analogs.
Experimental Protocols
The characterization of sorivudine phosphorylation by viral TKs relies on robust and sensitive enzymatic assays. The most common methods involve the use of radiolabeled substrates to quantify the formation of the phosphorylated product. Below are detailed methodologies for key experiments.
Expression and Purification of Viral Thymidine Kinase
Objective: To obtain a purified and active viral thymidine kinase for use in enzymatic assays.
Methodology:
-
Cloning: The gene encoding the viral thymidine kinase (e.g., from a specific HSV-1 or VZV strain) is amplified by PCR and cloned into a suitable bacterial expression vector, often containing a purification tag such as a polyhistidine (His)-tag.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a defined period.
-
Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and protease inhibitors. The cells are then lysed, typically by sonication.
-
Purification: The soluble fraction of the cell lysate is clarified by centrifugation and the viral TK is purified using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose for His-tagged proteins). The purified protein is then dialyzed against a storage buffer.
-
Verification: The purity and concentration of the enzyme are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).
Thymidine Kinase Activity Assay (Radioisotope-Based)
Objective: To measure the rate of phosphorylation of a substrate (e.g., sorivudine) by the purified viral TK.
Principle: This assay quantifies the transfer of a radiolabeled phosphate group from ATP to the nucleoside substrate. The phosphorylated product is then separated from the unreacted substrate and the radioactivity is measured.
Materials:
-
Purified viral thymidine kinase
-
Radiolabeled substrate (e.g., [3H]thymidine as a control, or custom synthesized [3H]sorivudine)
-
ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
DEAE-cellulose filter discs (e.g., Whatman DE81)
-
Wash buffers (e.g., 4 mM ammonium formate, ethanol)
-
Scintillation cocktail and scintillation counter
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and varying concentrations of the radiolabeled substrate.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified viral TK to the reaction mixture. Incubate at 37°C for a specific time period, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting a defined volume of the reaction mixture onto a DEAE-cellulose filter disc.
-
Washing: The filter discs are washed multiple times with ammonium formate to remove unreacted, uncharged substrate. A final wash with ethanol is performed to dry the discs.
-
Quantification: The dried filter discs are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter. The amount of phosphorylated product is calculated based on the specific activity of the radiolabeled substrate.
-
Data Analysis: The initial reaction velocities are determined at different substrate concentrations. Kinetic parameters (Km and Vmax) are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Visualizing the Process: Diagrams
Signaling Pathway of Sorivudine Activation
Caption: Intracellular activation pathway of sorivudine.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the kinetic parameters of sorivudine phosphorylation.
Logical Relationship of Sorivudine's Selective Antiviral Activity
Caption: The basis of sorivudine's selective antiviral activity.
Conclusion
The phosphorylation of sorivudine by viral thymidine kinase is a critical activation step that underpins its potent and selective antiviral activity. While detailed quantitative kinetic data for this interaction remains to be fully elucidated in the public domain, the qualitative understanding of its mechanism provides a solid foundation for ongoing research and development in the field of antiviral therapy. The experimental protocols and conceptual diagrams presented in this guide offer a framework for researchers to further investigate the nuances of this crucial enzymatic reaction, paving the way for the development of next-generation antiviral agents with improved efficacy and resistance profiles.
References
- 1. Selective Phosphorylation of Antiviral Drugs by Vaccinia Virus Thymidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets [frontiersin.org]
- 3. Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Sorivudine and Epstein-Barr Virus: A Technical Overview of a Potential Antiviral Strategy
For Immediate Release
This technical guide provides an in-depth analysis of the potential antiviral activity of Sorivudine against the Epstein-Barr virus (EBV), a ubiquitous human herpesvirus linked to a range of benign and malignant diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral therapeutics and EBV-associated pathologies.
Executive Summary
Sorivudine, a synthetic thymidine analog, has demonstrated potent antiviral activity against several members of the Herpesviridae family. Its mechanism of action is contingent on its phosphorylation by viral thymidine kinase (TK), a crucial step for its conversion into an active triphosphate form that inhibits viral DNA polymerase. While the clinical use of Sorivudine has been hampered by a significant drug-drug interaction with 5-fluorouracil (5-FU), its potential as a specific anti-EBV agent warrants detailed investigation. This guide summarizes the current, albeit limited, understanding of Sorivudine's effect on EBV, details relevant experimental protocols for its evaluation, and outlines the putative mechanism of action. Due to a paucity of publicly available quantitative data specifically for Sorivudine against EBV, this document also provides comparative data for other nucleoside analogs to offer a contextual framework for its potential efficacy.
Data Presentation: Comparative Antiviral Activity
| Antiviral Agent | Cell Line | IC50 (µM) - Median (Range) | Citation |
| Acyclovir (ACV) | P3HR1 | 3.4 (2.8–6.2) | [1] |
| Ganciclovir (GCV) | P3HR1 | 2.6 (1.5–3.7) | [1] |
| Tenofovir Alafenamide (TAF) | HH514-16 | 0.084 | [2] |
| Tenofovir Disoproxil Fumarate (TDF) | HH514-16 | 0.30 | [2] |
Mechanism of Action
Sorivudine's antiviral activity is initiated by its selective phosphorylation by the Epstein-Barr virus thymidine kinase (EBV-TK). Cellular kinases subsequently convert the monophosphate form to the active triphosphate metabolite. This triphosphate analog then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the EBV DNA polymerase. The incorporation of Sorivudine triphosphate results in chain termination, thereby halting viral DNA replication.
Figure 1. Proposed mechanism of action for Sorivudine against EBV.
Experimental Protocols
In Vitro Anti-EBV Susceptibility Assay
This protocol is adapted from established methods for determining the IC50 of antiviral compounds against EBV.
4.1.1. Cell Culture and Lytic Cycle Induction:
-
Cell Line: P3HR1, a human B-cell line that spontaneously produces EBV, is commonly used. Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Lytic Cycle Induction: To enhance viral replication, the EBV lytic cycle can be induced. A common method involves treating the cells with a phorbol ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), at a concentration of 20 ng/mL, and a histone deacetylase inhibitor, like sodium butyrate, at 3 mM.
4.1.2. Drug Treatment:
-
Seed P3HR1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Induce the lytic cycle as described above.
-
Simultaneously, treat the cells with serial dilutions of Sorivudine. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a no-drug control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
4.1.3. Quantification of EBV DNA by quantitative Real-Time PCR (qPCR):
-
After the incubation period, harvest the cells and extract total DNA using a commercial DNA extraction kit.
-
Perform qPCR to quantify the number of EBV DNA copies. Primers and probes targeting a conserved region of the EBV genome, such as the BamHI W fragment or the EBNA1 gene, are used.
-
The IC50 value is calculated as the concentration of Sorivudine that reduces the number of EBV DNA copies by 50% compared to the no-drug control.
Figure 2. Experimental workflow for determining the anti-EBV IC50 of Sorivudine.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of Sorivudine to ensure that the observed antiviral effect is not due to cell death.
4.2.1. MTT Assay Protocol:
-
Seed an appropriate cell line (e.g., the same B-cell line used for the antiviral assay) in a 96-well plate.
-
Treat the cells with the same concentrations of Sorivudine used in the antiviral assay.
-
Incubate for the same duration (e.g., 7 days).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is the concentration of Sorivudine that reduces cell viability by 50%.
Signaling Pathways
Currently, there is no specific research detailing the direct impact of Sorivudine on cellular signaling pathways in the context of EBV infection. The primary mechanism is understood to be the direct inhibition of viral DNA replication. However, the induction of the EBV lytic cycle, which is necessary for the action of Sorivudine, involves complex cellular signaling cascades. Key pathways involved in EBV reactivation from latency include the B-cell receptor (BCR) signaling pathway, protein kinase C (PKC) activation, and pathways responsive to cellular stress. While Sorivudine itself does not directly modulate these pathways, its therapeutic efficacy is dependent on their activation to initiate the lytic phase where the viral thymidine kinase is expressed.
Figure 3. Generalized signaling pathways leading to EBV lytic cycle induction.
Conclusion and Future Directions
Sorivudine presents a theoretically sound approach for the targeted therapy of productive EBV infections due to its reliance on the virally encoded thymidine kinase for activation. However, the significant lack of specific in vitro efficacy data against EBV is a major knowledge gap that needs to be addressed. Future research should focus on determining the IC50 and EC50 values of Sorivudine in various EBV-positive cell lines, including both lymphoid and epithelial lineages. Furthermore, studies are required to investigate potential off-target effects and to explore whether Sorivudine or its metabolites modulate any host cell signaling pathways that could either enhance or hinder its antiviral activity. The development of Sorivudine analogs with a more favorable safety profile, particularly concerning the inhibition of dihydropyrimidine dehydrogenase, could revitalize interest in this class of compounds for the treatment of EBV-associated diseases.
References
Sorivudine (BV-araU) CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antiviral agent Sorivudine, also known as BV-araU. It covers its chemical properties, mechanism of action, and relevant experimental methodologies, designed for professionals in the fields of pharmaceutical research and development.
Core Chemical and Physical Properties
Sorivudine is a synthetic nucleoside analog belonging to the pyrimidine class.[1] Its chemical structure and properties are pivotal to its function as an antiviral agent.
Quantitative Chemical Data
The following table summarizes the key quantitative properties of Sorivudine.
| Property | Value | Reference(s) |
| CAS Number | 77181-69-2 | [2] |
| Molecular Formula | C₁₁H₁₃BrN₂O₆ | [2] |
| Molecular Weight | 349.13 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 182 °C; 195-200 °C (with decomposition) | |
| Solubility | DMSO: 125 mg/mL (358.03 mM) Water (predicted): 14.8 mg/mL Formulation 1: ≥ 2.08 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Formulation 2: ≥ 4 mg/mL (in 10% DMSO, 90% (20% SBE-β-CD in Saline)) | [1][3][4] |
| pKa (Strongest Acidic) | 9.74 (predicted) | [1] |
| LogP | -0.66 (predicted) | [1] |
Mechanism of Action and Signaling Pathway
Sorivudine is a potent inhibitor of viral DNA synthesis.[5] Its antiviral activity is highly selective for certain viruses, primarily Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1).[5]
The mechanism involves a multi-step activation process within the infected host cell. Sorivudine is first phosphorylated by a virus-specific thymidine kinase to its monophosphate form.[5] Host cell kinases then further phosphorylate it to the active triphosphate metabolite, BV-araUTP. This active form competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. Integration of BV-araUTP leads to the termination of DNA chain elongation, thus halting viral replication.[4]
A critical aspect of Sorivudine's pharmacology is its significant and potentially lethal drug-drug interaction with 5-fluorouracil (5-FU), a common chemotherapeutic agent. Sorivudine's metabolite, (E)-5-(2-bromovinyl)uracil (BVU), is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[6] Inhibition of DPD leads to a massive accumulation of 5-FU, resulting in severe toxicity.[6]
The following diagram illustrates the mechanism of action of Sorivudine and its interaction with the 5-FU metabolic pathway.
Experimental Protocols
Synthesis of Sorivudine (Generalized)
The synthesis of Sorivudine has been described in patents EP 31128 and US 4386076. A general approach involves the glycosylation of a protected silyl derivative of (E)-5-(2-bromovinyl)uracil with a protected arabinofuranosyl donor. This is a common strategy in nucleoside synthesis. The key steps typically include:
-
Preparation of the Pyrimidine Base: Synthesis of (E)-5-(2-bromovinyl)uracil. This can be achieved through various olefination reactions on a 5-formyluracil derivative.
-
Silylation of the Base: The (E)-5-(2-bromovinyl)uracil is treated with a silylating agent, such as hexamethyldisilazane (HMDS), to protect the hydroxyl groups and enhance solubility in organic solvents for the subsequent glycosylation step.
-
Preparation of the Sugar Donor: A protected arabinose derivative, often a tri-O-acetyl-α-D-arabinofuranosyl bromide or a similar activated sugar, is prepared.
-
Glycosylation: The silylated base is coupled with the protected sugar donor in the presence of a Lewis acid catalyst (e.g., tin(IV) chloride or trimethylsilyl trifluoromethanesulfonate). This crucial step forms the N-glycosidic bond.
-
Deprotection: The protecting groups on the sugar moiety (e.g., acetyl groups) are removed, typically by treatment with a base such as methanolic ammonia or sodium methoxide in methanol, to yield the final product, Sorivudine.
-
Purification: The crude product is purified by recrystallization or column chromatography to obtain Sorivudine of high purity.
Analytical Method: High-Performance Liquid Chromatography (HPLC) (Representative Protocol)
Quantitative analysis of Sorivudine in biological matrices or pharmaceutical formulations is commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The following is a representative protocol based on methods for similar nucleoside analogs.
Objective: To determine the concentration of Sorivudine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (e.g., 10 mM, pH adjusted)
-
Sorivudine reference standard
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. For example, an isocratic mobile phase could be 70:30 (v/v) phosphate buffer:methanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of the Sorivudine reference standard in a suitable solvent (e.g., methanol or a mixture of water and methanol).
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards at different concentrations (e.g., 1-10 µg/mL).
-
-
Sample Preparation:
-
For pharmaceutical dosage forms, dissolve the formulation in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.
-
For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant is typically required.
-
-
Analysis:
-
Inject the prepared calibration standards and samples onto the HPLC system.
-
Record the chromatograms and integrate the peak corresponding to Sorivudine.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of Sorivudine in the samples by interpolating their peak areas on the calibration curve.
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
The following diagram outlines a general workflow for the HPLC analysis of Sorivudine.
References
- 1. Comparative metabolism of E-5-(2-bromovinyl)-2'-deoxyuridine and 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil in herpes simplex virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorivudine [drugfuture.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mechanism of inhibition of DNA synthesis by 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sorivudine | C11H13BrN2O6 | CID 5282192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
Methodological & Application
Application Note: VZV Plaque Reduction Assay Using Sorivudine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Varicella-Zoster Virus (VZV), a member of the herpesvirus family, is the causative agent of varicella (chickenpox) as a primary infection and herpes zoster (shingles) upon reactivation of the latent virus.[1] While generally self-limiting in healthy children, VZV infections can lead to severe morbidity and mortality in adults and immunocompromised individuals.[1] This has driven the development of antiviral agents with potent activity against VZV.
Sorivudine is a synthetic pyrimidine nucleoside analog of thymidine that has demonstrated highly potent and selective in vitro inhibitory activity against VZV, with concentrations required for inhibition being over 1000-fold lower than those needed for acyclovir.[2][3][4] Its efficacy makes it a critical reference compound in the research and development of new anti-VZV therapeutics.
The plaque reduction assay is the gold-standard method for evaluating the in vitro efficacy of antiviral compounds.[5][6] This application note provides a detailed protocol for utilizing a VZV plaque reduction assay to determine the antiviral activity of Sorivudine and other potential drug candidates.
Principle of the Plaque Reduction Assay
The plaque assay is a quantitative method used to determine the number of infectious virus particles, reported as plaque-forming units per milliliter (PFU/mL).[6] In this assay, a confluent monolayer of susceptible host cells is infected with the virus.[5] The infected cells are then covered with a semi-solid overlay medium, which restricts the spread of progeny virions to neighboring cells.[6] This results in the formation of localized zones of cell death and lysis, known as plaques.[6]
In a plaque reduction assay, this procedure is performed in the presence of varying concentrations of an antiviral agent. The efficacy of the drug is determined by its ability to reduce the number of plaques compared to an untreated virus control. From this data, the 50% effective concentration (EC₅₀) — the drug concentration required to reduce plaque formation by 50% — can be calculated.[7]
Mechanism of Action of Sorivudine
Sorivudine's selective antiviral activity is dependent on its specific phosphorylation by the VZV-encoded thymidine kinase (TK).[3][8] Unlike mammalian thymidine kinase, the viral enzyme efficiently converts Sorivudine into its monophosphate form.[3] Cellular kinases then further phosphorylate it to the active triphosphate metabolite.[8][9] This active form, Sorivudine-triphosphate, acts as a competitive inhibitor of the VZV DNA polymerase and can be incorporated into the viral DNA, ultimately halting viral replication.[9]
Caption: Mechanism of action of Sorivudine against VZV.
Data Presentation: Comparative Antiviral Activity
Sorivudine exhibits significantly greater potency against VZV compared to other established antiviral agents. The following table summarizes the EC₅₀ values for several compounds against wild-type VZV isolates.
| Compound | Target Virus | Average EC₅₀ (µM) | Reference |
| Sorivudine | VZV | 0.0003 - 0.004 | [4] |
| Brivudine (BVDU) | VZV | 0.0098 ± 0.0040 | [10] |
| Acyclovir (ACV) | VZV | 3.38 ± 1.87 | [10] |
| Penciclovir (PCV) | VZV | 3.34 ± 1.20 | [10] |
| Foscarnet (PFA) | VZV | 84.4 ± 13.6 | [10] |
Note: The EC₅₀ for Sorivudine was converted from 0.0001-0.004 µg/mL based on its molar mass of 349.137 g/mol .[9]
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific VZV strain and cell line used.
Materials and Reagents
-
Cell Line: Human embryonic lung (HEL) fibroblasts or Vero cells.
-
VZV Strain: A laboratory-adapted or clinical isolate of VZV (e.g., Ellen, Oka). Both cell-free and cell-associated virus can be used, though EC₅₀ values may differ.[11]
-
Growth Medium: Eagle’s Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics (e.g., 100 U/mL penicillin, 100 µg/mL streptomycin).
-
Assay Medium: Growth medium with a reduced FBS concentration (e.g., 2%).
-
Overlay Medium: 2x Assay Medium mixed 1:1 with 1.2% to 2% methylcellulose or low-melting-point agarose.
-
Test Compound: Sorivudine powder, dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Staining Solution: 0.1% to 1% Crystal Violet in 20% ethanol.
-
Fixing Solution: 10% formalin or 4% paraformaldehyde in Phosphate-Buffered Saline (PBS).
-
Equipment: 6-well or 12-well tissue culture plates, humidified CO₂ incubator (37°C, 5% CO₂), biosafety cabinet, inverted microscope.
Experimental Workflow
References
- 1. Antiviral therapy of varicella-zoster virus infections - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sorivudine: a potent inhibitor of varicella zoster virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 6. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Sorivudine - Wikipedia [en.wikipedia.org]
- 10. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of antiviral assay methods using cell-free and cell-associated varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Pioneering Paths in Antiviral Development: Detailed Methodologies for the Synthesis of Sorivudine Derivatives
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant contribution to the field of medicinal chemistry and antiviral drug development, comprehensive application notes and detailed protocols for the synthesis of Sorivudine derivatives are now available. These documents are tailored for researchers, scientists, and professionals in drug development, providing a critical resource for the exploration of new therapeutic agents. Sorivudine, a nucleoside analogue, has demonstrated potent antiviral activity, and the synthesis of its derivatives is a key area of research for developing novel treatments for viral infections.
This release provides a deep dive into the chemical synthesis of Sorivudine and its prodrugs, focusing on methodologies that enhance bioavailability and therapeutic efficacy. The protocols are designed to be clear, concise, and reproducible, enabling researchers to readily implement these techniques in their own laboratories.
Core Synthetic Strategies
The synthesis of Sorivudine, chemically known as (E)-5-(2-bromovinyl)-1-β-D-arabinofuranosyluracil, and its derivatives involves several key chemical transformations. The primary strategies focus on the creation of the core nucleoside structure and subsequent modifications to generate prodrugs with improved pharmacological properties.
A pivotal step in the synthesis of Sorivudine is the glycosylation of the (E)-5-(2-bromovinyl)uracil base with a protected arabinofuranosyl donor. This reaction establishes the crucial β-N-glycosidic bond that defines the nucleoside structure. Subsequent deprotection steps yield the final Sorivudine molecule.
Prodrug strategies are central to the development of effective Sorivudine derivatives. These approaches aim to mask polar functional groups of the parent drug, thereby enhancing its lipophilicity and facilitating its passage across cell membranes. Once inside the cell, the prodrug is metabolized to release the active Sorivudine. Key prodrug derivatives include 5'-O-acyl and 5'-phosphoramidate analogs.
Experimental Protocols
Detailed experimental procedures for the synthesis of Sorivudine and its derivatives are provided below. These protocols are based on established synthetic methodologies and are intended to serve as a guide for laboratory synthesis.
Protocol 1: Synthesis of (E)-5-(2-bromovinyl)uracil (BVU)
The synthesis of the bromovinyluracil base is a foundational step. One common method involves the reaction of 5-iodouracil with acrylic acid derivatives followed by bromination.
Materials:
-
5-Iodouracil
-
Methyl acrylate
-
Palladium(II) acetate
-
Triphenylphosphine
-
Triethylamine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
A mixture of 5-iodouracil, methyl acrylate, palladium(II) acetate, triphenylphosphine, and triethylamine in DMF is heated under an inert atmosphere.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the acrylate intermediate.
-
The intermediate is then dissolved in a suitable solvent such as DMF or DCM.
-
N-Bromosuccinimide is added portion-wise to the solution, and the reaction is stirred at room temperature.
-
After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization to afford (E)-5-(2-bromovinyl)uracil.
Protocol 2: Glycosylation to form Sorivudine
This protocol outlines the coupling of the BVU base with a protected arabinose derivative.
Materials:
-
(E)-5-(2-bromovinyl)uracil (BVU)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (ACN)
Procedure:
-
BVU is suspended in dry acetonitrile under an inert atmosphere.
-
BSA is added, and the mixture is heated to obtain a clear solution of the silylated base.
-
The solution is cooled, and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose is added.
-
TMSOTf is added dropwise at a controlled temperature.
-
The reaction is stirred until completion as monitored by TLC.
-
The reaction is quenched, and the protected Sorivudine is extracted and purified by column chromatography.
-
The benzoyl protecting groups are removed by treatment with a solution of ammonia in methanol.
-
The final product, Sorivudine, is purified by recrystallization.
Protocol 3: Synthesis of 5'-O-Valyl-Sorivudine (Amino Acid Prodrug)
This protocol describes the esterification of the 5'-hydroxyl group of Sorivudine with a protected valine amino acid.
Materials:
-
Sorivudine
-
N-tert-Butoxycarbonyl-L-valine (Boc-L-Val)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dry Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a solution of Sorivudine in dry DCM, Boc-L-Val, DCC, and a catalytic amount of DMAP are added at 0°C.
-
The reaction mixture is stirred and allowed to warm to room temperature overnight.
-
The resulting precipitate of dicyclohexylurea is filtered off.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the protected 5'-O-valyl-Sorivudine.
-
The Boc protecting group is removed by treating the product with a solution of TFA in DCM.
-
The final product is isolated and purified to give 5'-O-Valyl-Sorivudine.
Protocol 4: Synthesis of Sorivudine 5'-Phosphoramidate Prodrug (ProTide Approach)
This protocol outlines the synthesis of a phosphoramidate prodrug of Sorivudine, a strategy known to enhance intracellular delivery of the monophosphate form of the drug. A novel and efficient method for this synthesis involves the use of nucleoside H-phosphonamidate intermediates.
Materials:
-
Sorivudine
-
Phosphorus trichloride
-
Aryl alcohol (e.g., phenol)
-
Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)
-
Triethylamine
-
Iodine
-
Pyridine
Procedure:
-
Sorivudine is first reacted with a phosphitylating agent, which can be prepared from phosphorus trichloride, an aryl alcohol, and an amino acid ester.
-
The resulting nucleoside 5'-H-phosphonamidate intermediate is then oxidized.
-
Oxidation with iodine in the presence of pyridine yields the corresponding nucleoside 5'-phosphoramidate.
-
The final product is purified using column chromatography.
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps described in the protocols. Actual yields may vary depending on reaction conditions and scale.
| Reaction Step | Product | Typical Yield (%) |
| Synthesis of (E)-5-(2-bromovinyl)uracil (BVU) | BVU | 60-75 |
| Glycosylation of BVU with protected arabinose | Protected Sorivudine | 50-65 |
| Deprotection to yield Sorivudine | Sorivudine | 85-95 |
| Synthesis of 5'-O-Valyl-Sorivudine (protected) | Boc-Val-Sorivudine | 70-85 |
| Deprotection to yield 5'-O-Valyl-Sorivudine | Val-Sorivudine | 90-98 |
| Synthesis of Sorivudine 5'-Phosphoramidate | Sorivudine-ProTide | High |
Visualizing the Synthetic Pathways
To further elucidate the synthetic strategies, the following diagrams illustrate the key reaction workflows.
Caption: General workflow for the synthesis of the (E)-5-(2-bromovinyl)uracil base.
Caption: Key steps in the synthesis of Sorivudine via glycosylation.
Caption: Synthetic pathways for Sorivudine prodrugs.
These detailed application notes and protocols provide a valuable resource for the scientific community, fostering further innovation in the development of antiviral therapies. By offering clear and actionable guidance, this work aims to accelerate the discovery of new and effective treatments for a range of viral diseases.
Sorivudine: A Potent Tool for Elucidating Viral Thymidine Kinase Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sorivudine, a synthetic pyrimidine nucleoside analog, serves as a highly selective and potent inhibitor of viral thymidine kinase (TK), particularly from Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1).[1] Its mechanism of action relies on its preferential phosphorylation by viral TK, leading to the formation of Sorivudine triphosphate. This active metabolite then competitively inhibits viral DNA polymerase, effectively halting viral replication.[2][3] The pronounced selectivity of Sorivudine for viral TK over its mammalian counterparts makes it an invaluable tool compound for studying the intricacies of viral replication and for the primary screening and characterization of novel antiviral agents.[1]
These application notes provide a comprehensive overview of Sorivudine's utility as a research tool, including its biochemical properties, detailed experimental protocols for its use in various assays, and a framework for its integration into antiviral drug discovery workflows.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of Sorivudine against viral and human thymidine kinases, as well as its antiviral efficacy in cell-based assays.
Table 1: Inhibitory Activity of Sorivudine against Viral and Human Thymidine Kinases
| Enzyme Source | Parameter | Value | Reference |
| Varicella-Zoster Virus (VZV) TK | IC50 | 0.0035 µM | [4] |
| Herpes Simplex Virus Type 1 (HSV-1) TK | - | Good activity, comparable to acyclovir | [2] |
| Human Thymidine Kinase (hTK) | Substrate Activity | Not a substrate | [1] |
Table 2: Antiviral Activity of Sorivudine and Acyclovir
| Virus | Compound | IC50 (µg/mL) | Relative Potency | Reference |
| Varicella-Zoster Virus (VZV) | Sorivudine | 0.001 | >1,000-fold more active than Acyclovir | [2] |
| Varicella-Zoster Virus (VZV) | Acyclovir | ~1.0 | - | [2] |
| Herpes Simplex Virus Type 1 (HSV-1) | Sorivudine | Comparable to Acyclovir | - | [2] |
| Herpes Simplex Virus Type 2 (HSV-2) | Sorivudine | No activity | - | [2] |
Signaling Pathway
The mechanism of action of Sorivudine involves a multi-step intracellular pathway that ultimately leads to the inhibition of viral DNA synthesis.
References
- 1. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorivudine versus Acyclovir for Treatment of Dermatomal Herpes Zoster in Human Immunodeficiency Virus-Infected Patients: Results from a Randomized, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Sorivudine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of the antiviral compound Sorivudine.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Sorivudine?
A1: While some sources describe Sorivudine as soluble in water, specific quantitative data regarding its aqueous solubility (e.g., in mg/mL or molarity) is not consistently reported in publicly available literature.[1] It is common for nucleoside analogs to exhibit limited aqueous solubility.[2][3] For experimental purposes, it is recommended to determine the solubility in your specific aqueous buffer system. However, Sorivudine is highly soluble in dimethyl sulfoxide (DMSO) at 125 mg/mL (358.03 mM).[4][5]
Q2: My Sorivudine is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A2: If you are encountering poor dissolution of Sorivudine in an aqueous solution, consider the following initial steps:
-
Sonication: Gentle sonication can help to break up powder agglomerates and increase the surface area available for dissolution.[4][5]
-
Heating: Gently warming the solution to 37°C can increase the kinetic energy of the system and improve solubility. However, be cautious of potential degradation at higher temperatures and monitor for any changes in the appearance of the solution.[4][5]
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.
Q3: How does pH affect the solubility of Sorivudine?
Q4: What are co-solvents and how can they improve Sorivudine solubility?
A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[7] Common co-solvents used in pharmaceutical formulations include polyethylene glycols (PEGs), propylene glycol, and ethanol. For in vivo studies, a common co-solvent system for Sorivudine has been reported as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a solubility of at least 4 mg/mL.[4][5]
Q5: Can cyclodextrins be used to enhance the solubility of Sorivudine?
A5: Yes, cyclodextrins are a widely used and effective method for improving the solubility of poorly soluble drugs.[8][9][10] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where a poorly soluble drug molecule can form an inclusion complex, thereby increasing its apparent aqueous solubility.[9] A formulation for in vivo studies has been reported using 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline with 10% DMSO, achieving a Sorivudine concentration of at least 2.08 mg/mL.[4]
Q6: What is a solid dispersion and how can it improve the dissolution of Sorivudine?
Troubleshooting Guides
Issue 1: Sorivudine Precipitates Out of Solution After Initial Dissolution
-
Possible Cause: The initial concentration exceeds the equilibrium solubility in the chosen solvent system, leading to supersaturation and subsequent precipitation.
-
Troubleshooting Steps:
-
Reduce Concentration: Prepare a more dilute solution.
-
Optimize Solvent System:
-
pH Adjustment: Re-evaluate the pH of your buffer. A slight change may be sufficient to maintain solubility.
-
Increase Co-solvent Percentage: If using a co-solvent system, incrementally increase the percentage of the organic co-solvent.
-
Increase Cyclodextrin Concentration: If using cyclodextrins, ensure the molar ratio of cyclodextrin to Sorivudine is optimal.
-
-
Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween 80, can help to stabilize the solution and prevent precipitation.[4][5]
-
Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility
-
Possible Cause: Inconsistent dissolution or precipitation of Sorivudine in the assay medium can lead to variability in the effective concentration.
-
Troubleshooting Steps:
-
Prepare a Concentrated Stock in an Organic Solvent: Dissolve Sorivudine in 100% DMSO to prepare a high-concentration stock solution.[4][5]
-
Serial Dilution: Perform serial dilutions of the DMSO stock into your aqueous assay medium. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts in your biological system.[5]
-
Pre-dissolution in a Solubilizing Excipient: If using cyclodextrins, prepare the Sorivudine-cyclodextrin complex first before adding it to the final assay medium.
-
Visual Inspection: Before each experiment, visually inspect your final working solutions for any signs of precipitation.
-
Data Presentation
Table 1: Solubility of Sorivudine in Various Solvents
| Solvent System | Reported Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (358.03 mM) | [4][5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 4 mg/mL (11.46 mM) | [4][5] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.96 mM) | [4] |
Table 2: Example of pH-Dependent Solubility of a Model Nucleoside Analog (Zidovudine)
Disclaimer: The following data is for the nucleoside analog Zidovudine and is provided as an illustrative example of how pH can affect solubility. Similar studies would need to be performed for Sorivudine to determine its specific pH-solubility profile.
| Aqueous Medium | Solubility (mg/mL) at 37°C |
| Water | 28.90 |
| 0.01 N HCl (pH ~2) | 28.90 |
| pH 4.5 Acetate Buffer | > Value for pH 6.8 |
| pH 6.8 Phosphate Buffer | < Value for Water/HCl |
Data adapted from a study on Zidovudine.[6]
Experimental Protocols
Protocol 1: Preparation of a Sorivudine Solution using a Co-solvent System
This protocol is adapted from a reported formulation for in vivo studies.[4][5]
-
Weigh the required amount of Sorivudine.
-
Prepare a stock solution of Sorivudine in DMSO.
-
In a separate container, combine the required volumes of PEG300 and Tween 80.
-
Slowly add the Sorivudine-DMSO stock solution to the PEG300/Tween 80 mixture while vortexing.
-
Add the required volume of saline to the mixture and continue to vortex until a clear solution is obtained.
-
If necessary, gently warm the solution to 37°C or sonicate to aid dissolution.
Protocol 2: Preparation of a Sorivudine Solution using Cyclodextrin Complexation
This protocol is based on a reported formulation and general methods for cyclodextrin complexation.[4][14]
-
Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
Prepare a concentrated stock solution of Sorivudine in DMSO.
-
Slowly add the Sorivudine-DMSO stock solution to the SBE-β-CD solution while stirring.
-
Continue stirring at room temperature for a defined period (e.g., 24 hours) to allow for the formation of the inclusion complex.
-
The resulting solution should be clear. If not, optimization of the component ratios may be necessary.
Protocol 3: Preparation of a Sorivudine Solid Dispersion by Solvent Evaporation Method
This is a general protocol adapted from methods used for other poorly soluble antiviral drugs.[15][16][17]
-
Select a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000.
-
Choose a common volatile solvent in which both Sorivudine and the carrier are soluble (e.g., a mixture of dichloromethane and methanol).
-
Dissolve Sorivudine and the carrier in the solvent at a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug to carrier by weight).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can then be pulverized and sieved to obtain a fine powder with improved dissolution characteristics.
Visualizations
References
- 1. CAS 77181-69-2: Sorivudine | CymitQuimica [cymitquimica.com]
- 2. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sorivudine | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. gala.gre.ac.uk [gala.gre.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Cytotoxicity of Sorivudine in Cell Lines
Welcome to the technical support center for researchers utilizing Sorivudine in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected cytotoxicity observed in cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cell line after treatment with Sorivudine, even at low concentrations and in the absence of any other drugs. What could be the primary cause?
A1: The most critical and well-documented cause of Sorivudine-related cytotoxicity is its interaction with 5-fluorouracil (5-FU) or its prodrugs (e.g., Tegafur, Doxifluridine).[1][2][3][4][5] Sorivudine itself has a high therapeutic index, but its metabolite, (E)-5-(2-bromovinyl)uracil (BVU), is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD).[1][6][7] DPD is the primary enzyme responsible for the catabolism of 5-FU.[1][2] If your cell culture medium contains 5-FU, or if the cells have been previously exposed to 5-FU and it has not been completely washed out, the addition of Sorivudine will lead to a massive accumulation of toxic 5-FU levels, causing rapid and severe cytotoxicity.[3][4][8][9]
Actionable Advice:
-
Verify 5-FU Absence: Ensure that no 5-FU or its prodrugs are present in your experimental setup. Check the composition of your cell culture medium and supplements.
-
Thorough Washout: If cells were previously treated with 5-FU, perform multiple, thorough washes with fresh medium before starting your Sorivudine experiment. DPD inhibition by BVU can persist for a significant amount of time, so a washout period is critical.[1]
Q2: Can Sorivudine be toxic to cells on its own, without the presence of 5-FU?
A2: While the primary mechanism of severe toxicity is the 5-FU interaction, Sorivudine, as a nucleoside analog, can exhibit some level of intrinsic cytotoxicity, though this is generally much lower.[1][2] The antiviral activity of Sorivudine relies on its phosphorylation by viral thymidine kinase, an enzyme not typically active in mammalian cells.[1][10] However, at high concentrations or in specific cell lines, off-target effects or metabolism by other enzymes could potentially lead to cytotoxicity.
Actionable Advice:
-
Titration Experiment: Perform a dose-response experiment with a wide range of Sorivudine concentrations to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line.
-
Literature Review: Search for published studies that have used Sorivudine in the same or similar cell lines to see if intrinsic toxicity has been reported.
Q3: Could the expression levels of certain enzymes in our cell line make them more susceptible to Sorivudine?
A3: Yes, the enzymatic profile of your cell line could play a significant role. Two key enzymes to consider are:
-
Thymidine Phosphorylase (TP): This enzyme is involved in pyrimidine metabolism and can convert some nucleoside analogs to their active forms.[11][12] High levels of TP could potentially increase the metabolism of Sorivudine or its metabolites, although this is not the primary documented pathway for its antiviral action. TP expression is often elevated in tumor cells.[11][13]
-
Dihydropyrimidine Dehydrogenase (DPD): As mentioned, DPD is crucial for pyrimidine catabolism.[1][6] Cell lines with naturally low or deficient DPD expression might be more sensitive to any potential intrinsic effects of Sorivudine's metabolites, as they would be cleared more slowly.[6]
Actionable Advice:
-
Characterize Your Cell Line: If possible, determine the expression levels of TP and DPD in your cell line through methods like qPCR, Western blotting, or ELISA.
-
Compare with Known Data: Compare your cell line's expression profile to published data for other cell lines to gauge relative sensitivity.
Q4: We are co-administering Sorivudine with another chemotherapeutic agent (not 5-FU) and observing synergistic cytotoxicity. Is this expected?
A4: While the interaction with 5-FU is the most dramatic, the possibility of interactions with other drugs, particularly other antimetabolites or DNA-damaging agents, cannot be entirely ruled out.[14] Sorivudine's mechanism of action as a nucleoside analog could potentially interfere with DNA synthesis and repair pathways, which might sensitize cells to other agents.[10][15]
Actionable Advice:
-
Run Single-Agent Controls: Always run parallel experiments with each drug individually to accurately assess synergistic, additive, or antagonistic effects.
-
Consult Drug Interaction Databases: Utilize resources like DrugBank to check for any known or predicted interactions between Sorivudine and your other compound(s).[14]
Troubleshooting Guide
This guide provides a structured approach to identifying the cause of unexpected cytotoxicity.
Step 1: Rule out 5-Fluorouracil Interaction
| Question | Yes | No |
| Is 5-FU or a 5-FU prodrug a component of your experiment? | This is the most likely cause of cytotoxicity. Immediately cease co-administration. | Proceed to Step 2. |
| Was the cell line recently cultured in a medium containing 5-FU? | Residual 5-FU may be present. Perform extensive washing and consider a recovery period before Sorivudine treatment. | Proceed to Step 2. |
| Are you using a shared incubator or equipment where 5-FU is also being used? | Cross-contamination is possible. Review lab practices and decontaminate equipment. | Proceed to Step 2. |
Step 2: Assess Intrinsic Sorivudine Cytotoxicity
| Observation | Possible Cause | Recommended Action |
| High cytotoxicity is observed at all tested concentrations of Sorivudine. | Calculation error in drug dilution; Contaminated drug stock. | Prepare fresh dilutions from a new stock vial. Verify calculations. |
| Cytotoxicity is observed only at very high concentrations. | This may represent the intrinsic cytotoxic threshold of Sorivudine in your cell line. | Determine the IC50 value. Use concentrations well below this for non-cytotoxic applications. |
| Cytotoxicity varies significantly between experiments. | Inconsistent cell health or passage number; variability in drug preparation. | Standardize cell culture conditions. Prepare fresh drug dilutions for each experiment. |
Step 3: Investigate Cell Line-Specific Factors
| Observation | Possible Cause | Recommended Action |
| Your cell line shows higher sensitivity to Sorivudine compared to other lines reported in the literature. | High expression of Thymidine Phosphorylase (TP) or low expression of Dihydropyrimidine Dehydrogenase (DPD). | Measure TP and DPD expression levels. Compare with less sensitive cell lines. |
| The cell line has a known genetic deficiency in pyrimidine metabolism. | Impaired ability to metabolize and clear Sorivudine or its byproducts. | Review the genetic background of your cell line. If a relevant deficiency exists, consider using a different cell line. |
Data Summary
Table 1: Key Enzymes in Sorivudine Metabolism and Toxicity
| Enzyme | Function | Relevance to Sorivudine Cytotoxicity |
| Dihydropyrimidine Dehydrogenase (DPD) | Rate-limiting enzyme in the catabolism of pyrimidines, including 5-FU.[1][6] | Irreversibly inhibited by the Sorivudine metabolite BVU, leading to toxic accumulation of 5-FU.[1][2][5] |
| Thymidine Phosphorylase (TP) | Involved in pyrimidine nucleoside metabolism. Overexpressed in many tumors.[11][13] | May play a role in the metabolism of Sorivudine, potentially influencing its intrinsic activity in some cell lines.[12] |
| Viral Thymidine Kinase | Phosphorylates Sorivudine to its active antiviral form.[1][10] | Present in certain viruses, but not in mammalian cells, which accounts for Sorivudine's selective antiviral activity.[1] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Sorivudine (and/or other compounds). Include untreated and vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: DPD Activity Assay (Conceptual Outline)
Measuring DPD activity in cell lysates can help stratify cell lines by their pyrimidine catabolizing capacity.
-
Cell Lysate Preparation: Harvest cells and prepare a cytosolic extract through sonication or detergent lysis, followed by centrifugation to remove debris.
-
Reaction Mixture: Prepare a reaction buffer containing the cell lysate, NADPH, and a DPD substrate (e.g., [¹⁴C]-5-FU or thymine).
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C for a defined period.
-
Product Separation: Stop the reaction and separate the substrate from the product (e.g., dihydro-5-FU) using techniques like HPLC.
-
Quantification: Quantify the amount of product formed. DPD activity is typically expressed as nmol of product formed per mg of protein per minute.
Visualizations
References
- 1. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Lethal drug interactions of the new antiviral, sorivudine, with anticancer prodrugs of 5-fluorouracil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A possible mechanism of eighteen patient deaths caused by interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. [Molecular toxicological mechanism of the lethal interactions of the new antiviral drug, sorivudine, with 5-fluorouracil prodrugs and genetic deficiency of dihydropyrimidine dehydrogenase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of sorivudine on dihydropyrimidine dehydrogenase activity in patients with acute herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lethal drug interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lethal drug interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sorivudine - Wikipedia [en.wikipedia.org]
- 11. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of thymidine phosphorylase and dihydropyrimidine dehydrogenase in tumour progression and sensitivity to doxifluridine in gastric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. medchemexpress.com [medchemexpress.com]
Optimizing Sorivudine dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to optimize Sorivudine dosage and minimize off-target effects during experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding Sorivudine's mechanism and off-target effects.
Q1: What is the primary and most critical off-target effect of Sorivudine?
A1: The most significant off-target effect of Sorivudine is the potent and irreversible inhibition of the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2][3] This is not caused by Sorivudine itself, but by its metabolite, (E)-5-(2-bromovinyl)uracil (BVU).[1][4] DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (5-FU).[1][5]
Q2: What is the mechanism of DPD inhibition by Sorivudine?
A2: Sorivudine is converted to its metabolite, BVU, by gut flora.[6][7] BVU then acts as a suicide inhibitor of DPD.[6] It binds irreversibly to the enzyme, leading to a profound and long-lasting depression of its activity.[2][7] Studies in rats have shown that this inactivation of DPD by BVU markedly retards the catabolism of 5-FU.[6]
Q3: Why is DPD inhibition a major concern in a research or clinical context?
A3: DPD inhibition is a major concern due to a clinically significant and potentially fatal drug-drug interaction with 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine, tegafur).[1][4] Since DPD is responsible for breaking down over 80% of administered 5-FU, its inhibition by Sorivudine's metabolite leads to a massive accumulation of 5-FU in the plasma.[1][5] This results in severe toxicity, including bone marrow suppression and gastrointestinal damage, which led to multiple patient deaths in Japan and the drug's disapproval in the US.[3][4][8]
Q4: How long does DPD inhibition last after discontinuing Sorivudine?
A4: The inhibition of DPD is long-lasting. Even after a single dose, DPD activity can be completely suppressed.[1] Studies have shown that DPD activity remains inhibited for the duration of treatment and can take up to four weeks to return to baseline levels after the final dose of Sorivudine.[1][2] Researchers should consider this extended washout period in their experimental design to avoid confounding results or toxicity.
Q5: Are there other potential off-target effects to consider for Sorivudine?
A5: As a nucleoside analogue, Sorivudine has a theoretical potential for mitochondrial toxicity, a known side effect of other drugs in this class.[9][10] This can occur through the inhibition of mitochondrial DNA polymerase gamma (Pol γ), leading to mitochondrial dysfunction.[10][11] While the primary documented toxicity relates to DPD inhibition, it is prudent for researchers conducting long-term or high-dose studies to evaluate mitochondrial health.
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for addressing specific issues that may arise during experiments with Sorivudine.
Issue 1: Unexpected or Severe Cytotoxicity Observed in Cell Culture
-
Step 1: Rule out 5-Fluorouracil (5-FU) or Prodrug Contamination.
-
The most likely cause of severe toxicity is an interaction with 5-FU or related compounds.
-
Action: Carefully check the composition of all cell culture media, sera, and supplements for any fluoropyrimidine compounds. Ensure that no 5-FU prodrugs are being used in co-treatment experiments unless the DPD interaction is the subject of the study.
-
-
Step 2: Assess the DPD Activity of Your Cell Line.
-
Different cell lines may have varying endogenous levels of DPD expression. Cell lines with high DPD activity might be more susceptible to metabolic disruption if any background level of pyrimidines is present.
-
Action: If possible, measure the baseline DPD activity in your experimental cell line. See Protocol 1 for a suitable method.
-
-
Step 3: Evaluate for Mitochondrial Toxicity.
-
If fluoropyrimidine contamination is ruled out, especially in cases of delayed-onset toxicity, mitochondrial function should be investigated.
-
Action: Perform assays to measure mitochondrial DNA content, mitochondrial protein synthesis, or cellular respiration. See Protocol 3 for recommended methods.[11]
-
-
Step 4: Confirm On-Target Engagement.
-
Ensure that the observed effects are not due to a lack of efficacy at the intended viral target, which might lead to unmitigated viral cytopathic effects.
-
Action: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that Sorivudine is binding to its intended viral thymidine kinase in your infected cell model. See Protocol 2.[12][13]
-
Issue 2: High Variability in Antiviral Efficacy Results
-
Step 1: Verify Drug Purity and Concentration.
-
Inconsistencies in the purity or preparation of Sorivudine stock solutions can lead to variable results.
-
Action: Ensure the use of a high-purity batch of Sorivudine. Prepare fresh stock solutions and verify their concentration using an appropriate analytical method like HPLC.
-
-
Step 2: Standardize Cell Culture Conditions.
-
Variations in cell passage number, confluency, and metabolic state can affect drug metabolism and viral replication.
-
Action: Use cells within a consistent and narrow range of passage numbers. Seed cells at a standardized density and ensure consistent timing of infection and drug treatment.
-
-
Step 3: Assess Metabolism in the Experimental System.
-
The conversion of Sorivudine to the active antiviral form and the off-target metabolite BVU can vary.
-
Action: If your experimental system involves gut flora (e.g., in vivo models), be aware that the generation of BVU is a key step for DPD inhibition.[6] In in vitro models without gut flora, the primary off-target concern (DPD inhibition) is significantly reduced, which may explain variability compared to in vivo data.
-
Section 3: Data Presentation
The following tables summarize key quantitative data related to Sorivudine's off-target effects.
Table 1: Summary of Sorivudine's Interaction with Dihydropyrimidine Dehydrogenase (DPD)
| Parameter | Observation | Reference(s) |
| Inhibitor | (E)-5-(2-bromovinyl)uracil (BVU), a metabolite of Sorivudine | [1][7] |
| Mechanism | Irreversible (Suicide) Inhibition | [2][6] |
| Effect of Clinical Dose | A single 40 mg oral dose can cause complete DPD inhibition. | [1] |
| Onset of Inhibition | Rapid; DPD is completely inhibited shortly after the first dose. | [1] |
| Duration of Inhibition | DPD activity remains suppressed throughout the treatment period. | [1][2] |
| Recovery Time | DPD activity returns to baseline in most subjects within 14-19 days post-treatment; full recovery may take up to 4 weeks. | [2] |
Table 2: Contextual Data on Nucleoside Analogues and Potential Mitochondrial Toxicity
| Nucleoside Analogue | Primary Antiviral Target | Documented Mitochondrial Toxicity | Mechanism of Mitochondrial Toxicity | Reference(s) |
| Sorivudine | VZV, HSV-1 | Not clinically established, but a theoretical risk exists. | Potential for inhibition of DNA Polymerase γ. | [9][11] |
| Zidovudine (AZT) | HIV | High | Incorporation into mitochondrial DNA by DNA Polymerase γ. | [10][11] |
| Zalcitabine (ddC) | HIV | Very High | Potent inhibitor/substrate for DNA Polymerase γ. | [10][11] |
| Acyclovir | HSV, VZV | Low | Poor substrate for DNA Polymerase γ. | [11] |
Section 4: Experimental Protocols & Visualizations
This section provides detailed methodologies for key experiments and visual diagrams to illustrate important concepts.
Protocol 1: In Vitro DPD Inhibition Assay
This protocol is designed to measure DPD enzyme activity in peripheral blood mononuclear cells (PBMCs) or cell lysates, which can be adapted to assess the inhibitory effect of Sorivudine metabolites.
-
Preparation of Lysate:
-
Isolate PBMCs from blood or harvest cultured cells.
-
Wash cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 0.5 mM DTT, pH 7.4) and homogenize.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to obtain the cytosolic fraction (supernatant). Determine protein concentration using a BCA or Bradford assay.
-
-
DPD Activity Assay:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, MgCl₂, and the DPD substrate (e.g., [¹⁴C]-labeled 5-FU or thymine).
-
Add a standardized amount of cell lysate (e.g., 100 µg of protein) to the reaction mixture.
-
To test for inhibition, pre-incubate the lysate with BVU (the active metabolite, as Sorivudine itself does not inhibit DPD) before adding the substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Quantification:
-
Stop the reaction by adding perchloric acid.
-
Separate the substrate from the metabolized product (e.g., dihydrofluorouracil) using HPLC.
-
Quantify the amount of product formed using a radiodetector or by UV absorbance.
-
DPD activity is expressed as nmol of substrate converted per mg of protein per minute. A significant decrease in activity in the presence of BVU indicates inhibition.
-
Diagram 1: Sorivudine's Off-Target Pathway via DPD Inhibition
References
- 1. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of sorivudine on dihydropyrimidine dehydrogenase activity in patients with acute herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorivudine: a promising drug for the treatment of varicella-zoster virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lethal drug interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Molecular toxicological mechanism of the lethal interactions of the new antiviral drug, sorivudine, with 5-fluorouracil prodrugs and genetic deficiency of dihydropyrimidine dehydrogenase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Lethal drug interactions of the new antiviral, sorivudine, with anticancer prodrugs of 5-fluorouracil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial toxicity of nucleoside analogues: mechanism, monitoring and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Addressing the selectivity and toxicity of antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: HSV-1 Resistance to Sorivudine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Herpes Simplex Virus Type 1 (HSV-1) resistance to Sorivudine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of HSV-1 resistance to Sorivudine?
A1: The primary mechanism of HSV-1 resistance to Sorivudine, a nucleoside analog, is through mutations in the viral thymidine kinase (TK) gene (UL23).[1][2][3] Sorivudine requires phosphorylation by the viral TK to become active. Mutations in the TK gene can lead to:
-
TK Deficiency: Complete or near-complete loss of TK enzyme activity, preventing the activation of Sorivudine.[4]
-
Altered TK Substrate Specificity: The mutated TK enzyme is no longer able to recognize Sorivudine as a substrate, but may retain its ability to phosphorylate the natural substrate, thymidine.[4]
Q2: Are there other, less common, mechanisms of resistance?
A2: Yes, although less frequent, resistance can also arise from mutations in the viral DNA polymerase gene (UL30).[1][5] These mutations typically alter the enzyme's structure, preventing the active form of Sorivudine from inhibiting viral DNA replication.[5] Strains with DNA polymerase mutations may exhibit cross-resistance to other antiviral drugs that target this enzyme.[1]
Q3: What is the likelihood of developing Sorivudine resistance?
A3: The emergence of resistance is a significant concern, particularly in immunocompromised patients undergoing long-term antiviral therapy.[1][6] The prevalence of resistance in this population is estimated to be around 5%.[1][6]
Q4: If a strain is resistant to Sorivudine, will it also be resistant to Acyclovir?
A4: Yes, in most cases. Since both Sorivudine and Acyclovir are dependent on the viral TK for their activation, strains with TK mutations that confer resistance to Sorivudine are typically cross-resistant to Acyclovir and other TK-dependent drugs like Penciclovir.[1][7]
Troubleshooting Guides
Problem 1: Unexpectedly high IC50 values for Sorivudine in a plaque reduction assay.
Possible Cause 1: Pre-existing resistant subpopulation in the viral stock.
-
Troubleshooting Step 1: Sequence the TK gene of your viral stock to check for known resistance-conferring mutations.
-
Troubleshooting Step 2: Plaque-purify your viral stock to ensure a homogenous population of sensitive virus before conducting susceptibility testing.
Possible Cause 2: Experimental variability in the plaque reduction assay.
-
Troubleshooting Step 1: Ensure consistent cell density in your monolayers. Uneven cell growth can affect plaque formation and clarity.[8]
-
Troubleshooting Step 2: Verify the concentration and viability of your Sorivudine stock solution.
-
Troubleshooting Step 3: Optimize the incubation time. Over-incubation can lead to diffuse or unclear plaques, making accurate counting difficult.[8]
-
Troubleshooting Step 4: Ensure the overlay medium (e.g., methylcellulose or agar) is at the correct concentration and temperature to prevent viral spread between plaques.[8][9]
Problem 2: Failure to amplify the HSV-1 thymidine kinase (TK) gene by PCR.
Possible Cause 1: Poor quality viral DNA.
-
Troubleshooting Step 1: Use a reliable DNA extraction kit specifically designed for viral DNA from cell culture.
-
Troubleshooting Step 2: Quantify your extracted DNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
Possible Cause 2: PCR primer or condition issues.
-
Troubleshooting Step 1: Verify the primer sequences and their annealing temperature. The provided protocol in this guide has been successfully used.
-
Troubleshooting Step 2: Run a positive control using a known HSV-1 positive sample to ensure the PCR reagents and thermocycler are functioning correctly.
-
Troubleshooting Step 3: Consider using a nested PCR approach for samples with low viral loads.
Quantitative Data Summary
Table 1: Comparative 50% Inhibitory Concentrations (IC50) of Antivirals against Susceptible and Resistant HSV-1 Strains
| Antiviral | Susceptible HSV-1 (µg/mL) | TK-deficient HSV-1 (µg/mL) |
| Sorivudine (BVDU) | >8.0[7] | Not specified |
| Acyclovir (ACV) | 0.11 - 0.20[7] | >17[7] |
| Penciclovir (PCV) | 0.40[7] | >8[7] |
| Foscarnet (FOS) | Not specified | Susceptible[7] |
Note: IC50 values can vary depending on the cell line and specific assay conditions used.[10]
Experimental Protocols
Plaque Reduction Assay
This protocol is used to determine the susceptibility of HSV-1 isolates to antiviral drugs.
Materials:
-
Vero cells
-
6-well or 12-well tissue culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements
-
Sorivudine stock solution
-
Methylcellulose overlay medium
-
Crystal violet staining solution (1% crystal violet in 50% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed Vero cells in 6-well or 12-well plates to achieve a confluent monolayer the next day.[11][12]
-
On the day of the assay, prepare serial dilutions of your viral stock.
-
Aspirate the growth medium from the cell monolayers and inoculate with the viral dilutions.[11]
-
Allow the virus to adsorb for 1-2 hours at 37°C.[9]
-
During adsorption, prepare the overlay medium containing various concentrations of Sorivudine.
-
After adsorption, remove the inoculum and add the methylcellulose overlay containing the drug.[11]
-
Incubate the plates for 3-6 days at 37°C in a CO2 incubator until plaques are visible.[9]
-
Aspirate the overlay and stain the cells with crystal violet solution for 30 minutes.[11][12]
-
Gently wash the plates with water to remove excess stain and allow them to dry.[12]
-
Count the number of plaques in each well and calculate the IC50 value, which is the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.
Sequencing of the HSV-1 Thymidine Kinase (TK) Gene
This protocol is for the genotypic characterization of Sorivudine-resistant HSV-1 strains.
Materials:
-
Viral DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)
-
PCR primers for the TK gene
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Extract viral DNA from infected cell cultures using a commercial kit.[13]
-
Amplify the entire coding sequence of the TK gene using PCR. The following primers can be used:
-
Perform PCR with the following cycling conditions: 95°C for 2 min, followed by 45 cycles of 95°C for 1 min, 61°C for 30 s, and 72°C for 2 min, with a final extension at 72°C for 10 min.[13]
-
Verify the PCR product size by agarose gel electrophoresis.
-
Purify the PCR product and send it for Sanger sequencing.
-
Align the obtained sequence with a wild-type HSV-1 TK sequence to identify mutations.
TK Enzyme Activity Assay
This assay measures the ability of the viral TK to phosphorylate a substrate, which is essential for the activation of Sorivudine.
Materials:
-
Cell lysate from HSV-1 infected cells
-
Lysis buffer
-
Substrate medium containing [3H]-labeled thymidine or a Sorivudine analog
-
DE-81 filter paper
-
Scintillation counter
Procedure:
-
Infect cells with the HSV-1 strain of interest.
-
Lyse the cells to release the viral enzymes.
-
Incubate the cell extract with a substrate medium containing a radiolabeled nucleoside (e.g., [3H]-ganciclovir or [3H]-thymidine) for 60 minutes.[14]
-
Spot the reaction mixture onto DE-81 filter paper to separate the phosphorylated nucleosides from the unphosphorylated substrate.[14]
-
Wash the filter paper to remove the unphosphorylated substrate.
-
Measure the radioactivity retained on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the TK enzyme activity.[14]
Visualizations
Caption: Mechanism of action of Sorivudine in an HSV-1 infected cell.
Caption: Pathways leading to HSV-1 resistance to Sorivudine.
Caption: Workflow for identifying and characterizing Sorivudine-resistant HSV-1.
References
- 1. Herpes simplex virus resistance to antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ppjp.ulm.ac.id [ppjp.ulm.ac.id]
- 3. brieflands.com [brieflands.com]
- 4. Wh are HSV-1 and HSV-2 Antiviral Therapies Becoming Resistant? [biology.kenyon.edu]
- 5. Protein conformation may have a hand in herpes drug resistance | Drug Discovery News [drugdiscoverynews.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Herpes Simplex Viruses Selected in Culture for Resistance to Penciclovir or Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 12. Plaquing of Herpes Simplex Viruses [jove.com]
- 13. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Sorivudine Oral Bioavailability in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sorivudine. The primary focus is on addressing the critical issues related to its oral administration in research models, particularly the well-documented and potentially lethal drug-drug interaction.
Frequently Asked Questions (FAQs)
Q1: What is Sorivudine and what is its primary mechanism of action?
Sorivudine (1-β-D-arabinofuranosyl-E-5-[2-bromovinyl]uracil) is an antiviral drug, a synthetic analogue of thymidine.[1] Its antiviral activity stems from its selective conversion by viral thymidine kinase into nucleotides that interfere with viral DNA synthesis.[2] This selectivity for viral enzymes over mammalian ones accounts for its targeted antiviral effect against viruses like varicella-zoster and herpes simplex type 1.[1][2]
Q2: Are there known inherent issues with the oral bioavailability of Sorivudine itself?
Current research does not indicate significant inherent problems with the oral bioavailability of Sorivudine. The primary issue and safety concern in research and clinical settings is not its absorption, but rather a severe drug-drug interaction.
Q3: What is the most critical issue to be aware of when administering Sorivudine orally in research models?
The most critical issue is a fatal drug-drug interaction with 5-fluorouracil (5-FU) and its prodrugs (e.g., Tegafur).[1][2][3][4] Co-administration of Sorivudine and a fluoropyrimidine drug can lead to a dramatic increase in 5-FU toxicity, resulting in severe bone marrow suppression and death.[2][3][5] This interaction has been observed in both clinical settings and animal models.[2][3]
Q4: What is the mechanism behind the Sorivudine and 5-FU interaction?
Sorivudine is metabolized by gut flora to (E)-5-(2-bromovinyl)uracil (BVU).[3][5][6] BVU is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[1][2][3][6] Inhibition of DPD leads to a massive accumulation of 5-FU in the plasma and tissues, causing severe toxicity.[2][3][4][5]
Q5: In which animal models has this fatal interaction been demonstrated?
This interaction has been extensively studied and demonstrated in rats.[3][4][5][6] In these studies, co-administration of Sorivudine and the 5-FU prodrug Tegafur resulted in the death of the animals within 10 days, with symptoms mirroring those seen in human patients, such as severe damage to the bone marrow and intestinal mucosa, and drastic reductions in white blood cell and platelet counts.[3][4][5]
Q6: How long after discontinuing Sorivudine is it safe to administer 5-FU or its prodrugs?
Studies in patients have shown that DPD activity is profoundly suppressed during Sorivudine administration.[7] The recovery of DPD activity to baseline levels can take up to four weeks after the last dose of Sorivudine.[7] Therefore, it is recommended to have a washout period of at least four weeks after stopping Sorivudine before administering any fluorinated pyrimidines.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high toxicity or mortality in animal models receiving Sorivudine. | Co-administration of Sorivudine with 5-fluorouracil (5-FU) or its prodrugs, leading to DPD inhibition and 5-FU toxicity. | 1. Immediately cease administration of both Sorivudine and the 5-FU agent. 2. Review all experimental protocols to ensure no 5-FU or its prodrugs are being co-administered. 3. Check the composition of all administered compounds and vehicle solutions to rule out contamination. 4. Implement a mandatory washout period of at least 4 weeks if 5-FU administration is planned after Sorivudine. |
| High variability in Sorivudine plasma concentrations between subjects. | While not a widely reported issue for Sorivudine itself, general factors can influence oral drug absorption. | 1. Standardize the fed/fasted state of the animals before dosing, as food can affect gastrointestinal transit time and pH. 2. Ensure consistent formulation and vehicle for oral administration. 3. Consider the impact of the gut microbiome, as it is involved in the metabolism of Sorivudine to BVU.[3][5][6] |
| Animal models show signs of severe gastrointestinal distress, bone marrow suppression (low blood cell counts), and weight loss. | These are hallmark signs of 5-FU toxicity resulting from the interaction with Sorivudine. | 1. Euthanize animals exhibiting severe distress according to institutional guidelines. 2. Conduct necropsies to examine bone marrow and intestinal mucosa for signs of damage.[3][5] 3. Analyze plasma and tissue samples for elevated levels of 5-FU.[3][4][5] |
Quantitative Data Summary
Table 1: Pharmacokinetic Interaction between Sorivudine and 5-Fluorouracil (5-FU) Prodrugs in Rats
| Parameter | Sorivudine Alone | Tegafur (5-FU prodrug) Alone | Sorivudine + Tegafur | Reference |
| Animal Survival | No appreciable changes over 20 days | No appreciable changes over 20 days | All animals died within 10 days | [3][4][5] |
| Plasma 5-FU Levels | Not applicable | Normal therapeutic levels | Extremely enhanced levels from day 1 | [3][4] |
| Tissue 5-FU Levels (Bone Marrow, Intestines) | Not applicable | Normal therapeutic levels | Extremely enhanced levels | [3][4][5] |
| Hepatic DPD Activity | No significant change | No significant change | Marked decrease | [3] |
| Clinical Signs | No appreciable toxic symptoms | No appreciable toxic symptoms | Decreased white blood cells and platelets, diarrhea with bloody flux, severe anorexia, damage to bone marrow and intestinal mucosa | [3][4][5] |
Experimental Protocols
Protocol: Induction of Sorivudine-5-FU Drug Interaction in a Rat Model
This is a generalized protocol based on descriptions in the cited literature and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum.
-
Drug Preparation:
-
Sorivudine: Suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Tegafur (5-FU prodrug): Suspended in a suitable vehicle.
-
-
Dosing Regimen:
-
Monitoring:
-
Observe animals daily for clinical signs of toxicity, including changes in weight, appetite, activity, and presence of diarrhea.[3][5]
-
Collect blood samples periodically for complete blood counts (CBC) to assess for bone marrow suppression.[3][5]
-
At designated time points or upon euthanasia, collect plasma and tissues (liver, bone marrow, intestines) for analysis of 5-FU concentrations and hepatic DPD activity.[3]
-
-
Endpoint: The study may be terminated at a predefined time point or when animals in the interaction group show severe signs of toxicity, according to IACUC-approved humane endpoints.
Visualizations
Caption: Metabolic pathway of Sorivudine and its interaction with 5-FU metabolism.
Caption: Troubleshooting workflow for unexpected toxicity in Sorivudine research.
References
- 1. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A possible mechanism of eighteen patient deaths caused by interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Lethal drug interactions of the new antiviral, sorivudine, with anticancer prodrugs of 5-fluorouracil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lethal drug interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Molecular toxicological mechanism of the lethal interactions of the new antiviral drug, sorivudine, with 5-fluorouracil prodrugs and genetic deficiency of dihydropyrimidine dehydrogenase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of sorivudine on dihydropyrimidine dehydrogenase activity in patients with acute herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance between Sorivudine and other nucleoside analogs
Technical Support Center: Sorivudine Cross-Resistance
This guide provides troubleshooting advice and frequently asked questions for researchers working with Sorivudine and other nucleoside analogs. The information is tailored for professionals in virology and drug development to address common experimental challenges related to antiviral resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Sorivudine and how does it differ from other nucleoside analogs?
Sorivudine is a synthetic nucleoside analog of thymidine with potent antiviral activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[1][2] Like other nucleoside analogs such as acyclovir (ACV), its antiviral activity depends on phosphorylation by a virus-encoded thymidine kinase (TK).[3][4]
-
Viral Activation: Sorivudine is selectively phosphorylated to its monophosphate form by the viral TK. This step is crucial and does not occur to a significant extent in uninfected cells, which accounts for its selective toxicity.[4]
-
Cellular Conversion: Host cell kinases then further phosphorylate the monophosphate form into the active triphosphate metabolite.[5]
-
Inhibition of Viral Replication: The triphosphate form of Sorivudine acts as a competitive inhibitor of the viral DNA polymerase, which is essential for the replication of viral DNA.[3][6] This inhibition halts the viral replication process.
The primary difference from purine analogs like acyclovir lies in its structure (a pyrimidine analog) and its exceptionally high potency against VZV.
Q2: What is the primary molecular basis for viral resistance to Sorivudine?
The predominant mechanism of resistance to Sorivudine, as with many other nucleoside analogs, involves mutations in the viral thymidine kinase (TK) gene (UL23 gene in HSV).[7][8] Resistance can arise from two main types of mutations:
-
TK-Deficient (or TK-Negative) Mutants: These viruses have mutations that lead to a loss of TK activity. Often, these are frameshift mutations (insertions or deletions) in homopolymeric regions (e.g., strings of Gs or Cs) of the TK gene, resulting in a truncated, non-functional protein.[9][10] These mutants are unable to perform the initial, essential phosphorylation step.
-
TK-Altered Mutants: These viruses possess point mutations that change specific amino acids in the TK protein.[7] These alterations can reduce the enzyme's affinity for Sorivudine (or other nucleoside analogs), thereby preventing efficient phosphorylation, while sometimes preserving its function for natural nucleosides. Key regions for these mutations include the ATP-binding site and the nucleoside-binding site.[7][10]
A less common mechanism of resistance involves mutations in the viral DNA polymerase gene , which can alter the enzyme's affinity for the activated triphosphate form of the drug.[8]
Q3: What is cross-resistance, and how does it apply to Sorivudine and other nucleoside analogs?
Cross-resistance occurs when a virus develops resistance to one drug and, as a result, becomes resistant to other drugs that share a similar mechanism of action or activation pathway.
-
Broad Cross-Resistance: TK-deficient mutants, which lack the enzyme needed to activate the drug, will be cross-resistant to all other nucleoside analogs that depend on viral TK for their activity. This includes acyclovir, penciclovir, ganciclovir, and brivudine.[8][10]
-
Variable Cross-Resistance: TK-altered mutants may exhibit different patterns of cross-resistance.[10] A specific mutation might impair the phosphorylation of Sorivudine but have less of an effect on acyclovir, or vice-versa. The resistance profile depends entirely on how the specific amino acid change affects the enzyme's three-dimensional structure and its interaction with each drug.
-
No Cross-Resistance: Drugs with different mechanisms of action, such as the pyrophosphate analog foscarnet or the nucleotide analog cidofovir, are typically effective against Sorivudine-resistant strains, especially those with TK mutations.[5][8] These drugs do not require activation by viral TK.
Q4: Are there any critical safety considerations or drug interactions associated with Sorivudine?
Yes, Sorivudine has a clinically significant and potentially fatal drug-drug interaction with the anticancer drug 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine, tegafur).[1][11]
-
Mechanism: A metabolite of Sorivudine, bromovinyluracil (BVU), is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD).[1][12]
-
Consequence: DPD is the rate-limiting enzyme responsible for the catabolism (breakdown) of 5-FU.[1] When DPD is inhibited, 5-FU cannot be cleared, leading to its accumulation at highly toxic levels. This can cause severe bone marrow suppression, gastrointestinal toxicity, and death.[11][13]
-
Clinical Implication: The co-administration of Sorivudine and 5-FU (or its prodrugs) is strictly contraindicated. A washout period of at least two weeks is recommended after stopping Sorivudine before starting 5-FU therapy.[1] The closely related drug, brivudine, shares this same dangerous interaction.[14]
Troubleshooting Guides
Q5: My viral culture shows high-level resistance to Sorivudine after drug exposure. What is the most probable cause?
A high-level resistance phenotype that emerges in culture is most likely due to the selection of TK-deficient (TK-negative) mutants .[8] These viruses have lost TK activity, usually due to frameshift mutations, and are therefore completely unable to phosphorylate and activate Sorivudine.[10] This results in a significant increase in the drug concentration required to inhibit viral replication.
Next Steps:
-
Confirm Phenotype: Test the isolate's susceptibility to other TK-dependent nucleoside analogs (e.g., acyclovir). Expect to see high-level cross-resistance.
-
Verify with a TK-Independent Drug: Test susceptibility to foscarnet. The isolate should remain sensitive, which would strongly support a TK-based resistance mechanism.
-
Genotypic Analysis: Sequence the viral TK gene. Look for frameshift mutations, nonsense mutations (introducing a stop codon), or large deletions.
Q6: I have a Sorivudine-resistant HSV isolate. How can I determine if it will also be resistant to Acyclovir (ACV)?
To determine the cross-resistance profile, a combination of phenotypic and genotypic testing is required. The pattern of resistance will reveal the underlying mechanism.
Experimental Workflow for Characterizing a Resistant Viral Isolate
Q7: My experimental results show low-level resistance or a mixed population response. What are the potential causes and how do I troubleshoot this?
Low-level resistance or inconsistent results in susceptibility assays can be challenging. Here are the common causes and troubleshooting steps.
Troubleshooting Logic for Unexpected Resistance Patterns
-
Mixed Viral Population: The most common cause is a mix of wild-type (sensitive) and resistant viruses in your sample. The overall result will appear as partial or low-level resistance.
-
Solution: Perform plaque purification to isolate individual viral clones. Then, test the drug susceptibility of several distinct clones to determine their individual phenotypes.[5]
-
-
TK-Altered Mutant: A TK-altered mutant may have only a partially reduced ability to phosphorylate Sorivudine, leading to low-level resistance. This type of mutant is also the likely cause if you observe resistance to Sorivudine but not to another nucleoside analog like ACV.
-
Solution: After plaque purification, sequence the TK gene of the resistant clone. Look for missense (point) mutations in conserved regions of the enzyme.[10]
-
-
DNA Polymerase Mutant: In rare cases, a mutation in the DNA polymerase could be the cause. This would typically confer resistance to Sorivudine while the TK gene remains wild-type.
-
Solution: If sequencing of the TK gene reveals no mutations, proceed to sequence the DNA polymerase gene.
-
Data Presentation
Table 1: Representative Phenotypic Cross-Resistance Profiles of TK-Mutant Viruses
This table summarizes the expected susceptibility patterns for different classes of thymidine kinase mutations in HSV or VZV.
| Mutation Type | Mechanism | Sorivudine | Acyclovir (ACV) | Brivudine (BVDU) | Foscarnet (PFA) | Typical Genotype |
| TK-Deficient | No drug activation | High Resistance | High Resistance | High Resistance | Sensitive | Frameshift or nonsense mutation in TK gene[9][10] |
| TK-Altered | Reduced drug activation | Variable Resistance | Variable Resistance | Variable Resistance | Sensitive | Point mutation in TK active site (e.g., A168T)[7][10] |
| DNA Pol Mutant | Altered drug target | Resistant | Resistant | Resistant | Sensitive | Point mutation in conserved regions of DNA Pol gene[8] |
| Wild-Type | N/A | Sensitive | Sensitive | Sensitive | Sensitive | No resistance-conferring mutations |
Experimental Protocols
Protocol 1: Phenotypic Susceptibility Testing via Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the susceptibility of a viral isolate to an antiviral drug.[5][8]
Objective: To determine the concentration of a drug (e.g., Sorivudine) required to reduce the number of viral plaques by 50% (IC50).
Methodology:
-
Cell Seeding: Plate susceptible host cells (e.g., Vero cells for HSV) in 6-well plates and grow to confluence.
-
Drug Dilution: Prepare serial dilutions of Sorivudine and other control drugs (e.g., acyclovir, foscarnet) in cell culture medium.
-
Viral Inoculation: Remove growth medium from cells and infect the monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Drug Overlay: Remove the viral inoculum. Overlay the cell monolayers with a semi-solid medium (e.g., methylcellulose or agarose) containing the various drug dilutions. Include a "no drug" control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-5 days, until plaques are clearly visible in the control wells.
-
Plaque Visualization: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the "no drug" control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration. A significant increase in the IC50 value compared to a wild-type control virus indicates resistance.
Protocol 2: Genotypic Resistance Analysis
Objective: To identify mutations in the viral thymidine kinase (TK) and DNA polymerase (Pol) genes that may confer drug resistance.
Methodology:
-
Viral DNA Extraction: Isolate viral DNA from an infected cell culture lysate or a clinical specimen. Use a commercial viral DNA extraction kit for best results.
-
PCR Amplification: Design primers that flank the entire coding regions of the viral TK and DNA polymerase genes. Perform Polymerase Chain Reaction (PCR) to amplify these specific gene regions from the extracted viral DNA.
-
PCR Product Purification: Purify the amplified PCR products to remove primers, dNTPs, and other components of the PCR reaction.
-
DNA Sequencing: Sequence the purified PCR products using Sanger sequencing or Next-Generation Sequencing (NGS). Ensure sequencing of both forward and reverse strands for accuracy.
-
Sequence Analysis: Assemble the sequence data and align it with a published wild-type reference sequence for the specific virus (e.g., HSV-1 KOS strain).[10] Identify any nucleotide changes, insertions, or deletions.
-
Mutation Interpretation: Translate the nucleotide sequence into an amino acid sequence to determine if the mutations result in amino acid substitutions, frameshifts, or premature stop codons. Compare identified mutations against databases of known resistance mutations to assess their significance.
Visualizations
Mechanism of Action and Resistance Pathway
This diagram illustrates the activation pathway for Sorivudine and how mutations in the viral thymidine kinase (TK) can confer resistance.
References
- 1. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorivudine - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Resistance of herpes simplex viruses to nucleoside analogues: mechanisms, prevalence, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sorivudine | C11H13BrN2O6 | CID 5282192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Herpes Simplex Virus Thymidine Kinase Mutations Associated with Resistance to Acyclovir: a Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In Vitro-Selected Drug-Resistant Varicella-Zoster Virus Mutants in the Thymidine Kinase and DNA Polymerase Genes Yield Novel Phenotype-Genotype Associations and Highlight Differences between Antiherpesvirus Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A possible mechanism of eighteen patient deaths caused by interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Molecular toxicological mechanism of the lethal interactions of the new antiviral drug, sorivudine, with 5-fluorouracil prodrugs and genetic deficiency of dihydropyrimidine dehydrogenase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sorivudine: a promising drug for the treatment of varicella-zoster virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicaljournalssweden.se [medicaljournalssweden.se]
Technical Support Center: Sorivudine in Immunocompromised Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Sorivudine in immunocompromised animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most significant limitation of Sorivudine observed in animal models?
The most critical limitation of Sorivudine is its potent and often lethal interaction with 5-fluorouracil (5-FU) and its derivatives (e.g., capecitabine, tegafur). This interaction is particularly relevant in studies involving immunocompromised animals, which may have concurrent conditions or experimental treatments involving such chemotherapeutic agents.
Q2: What is the mechanism behind the toxic interaction between Sorivudine and 5-fluorouracil (5-FU)?
The toxicity stems from the irreversible inhibition of the enzyme dihydropyrimidine dehydrogenase (DPD) by a metabolite of Sorivudine, (E)-5-(2-bromovinyl)uracil (BVU). DPD is the primary enzyme responsible for the catabolism of 5-FU. When DPD is inhibited, the clearance of 5-FU is drastically reduced, leading to its accumulation and severe, often fatal, toxicity, including bone marrow suppression and gastrointestinal issues.
Q3: Have there been any other toxicities associated with Sorivudine in animal studies, independent of 5-FU?
In the absence of 5-FU, Sorivudine is generally well-tolerated in animal models at therapeutic doses. However, at very high doses, some studies have reported reversible changes in liver and kidney function. It is crucial to consult specific toxicology studies for the animal model being used.
Q4: How effective is Sorivudine against various herpesviruses in immunocompromised animal models?
Sorivudine has demonstrated high efficacy against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1) in various immunocompromised rodent models, including athymic nude mice and severe combined immunodeficient (SCID) mice. Its efficacy is often superior to that of acyclovir in these models.
Troubleshooting Guide
Problem: Unexpectedly High Mortality or Severe Morbidity in Animals Treated with Sorivudine.
Possible Cause 1: Concomitant administration or contamination with 5-fluorouracil (5-FU) or its prodrugs.
-
Troubleshooting Steps:
-
Review all experimental protocols: Ensure that no other research groups in the facility are using 5-FU or related compounds in a manner that could lead to cross-contamination.
-
Check animal feed and water: In some instances, contamination of feed has been a source of accidental 5-FU exposure. Consider analyzing a sample of the feed for the presence of 5-FU and its metabolites.
-
Audit drug preparation procedures: Verify that separate equipment is used for the preparation of Sorivudine and any other compounds to prevent cross-contamination.
-
Possible Cause 2: Incorrect dosage or administration route.
-
Troubleshooting Steps:
-
Verify dose calculations: Double-check all calculations for the preparation of the Sorivudine solution and the administered dose.
-
Confirm administration route: Ensure that the drug is being administered via the intended route (e.g., oral gavage, intraperitoneal injection) as specified in the protocol.
-
Problem: Lack of Efficacy of Sorivudine Against a Susceptible Virus.
Possible Cause 1: Viral resistance.
-
Troubleshooting Steps:
-
Sequence the viral thymidine kinase (TK) gene: Sorivudine requires phosphorylation by viral TK to become active. Mutations in the TK gene are a known mechanism of resistance.
-
Perform in vitro susceptibility testing: Isolate the virus from the treated animals and test its susceptibility to Sorivudine in cell culture to confirm resistance.
-
Possible Cause 2: Suboptimal treatment regimen.
-
Troubleshooting Steps:
-
Review the timing of treatment initiation: Antiviral therapy is generally more effective when initiated early after viral inoculation.
-
Evaluate the duration of treatment: The treatment period may need to be extended in severely immunocompromised animals.
-
Quantitative Data Summary
| Animal Model | Virus | Sorivudine Dosage | Efficacy | Toxicity | Reference |
| Athymic Nude Mice | HSV-1 | 10 mg/kg/day (oral) | Significant reduction in mortality and lesion scores compared to placebo. | No significant toxicity observed. | |
| SCID Mice | VZV | 1 mg/kg/day (oral) | Complete protection against VZV-induced mortality. | No adverse effects reported. | |
| Beagle Dogs | N/A | 10 mg/kg/day for 13 weeks | N/A | Reversible increases in liver enzymes at higher doses. | |
| Rats (with 5-FU) | N/A | 1 mg/kg/day (oral) | N/A | Lethal toxicity when co-administered with 5-FU (5 mg/kg). |
Experimental Protocols
Key Experiment: Assessment of Sorivudine and 5-FU Interaction in Rats
This protocol is a generalized representation based on published studies.
-
Animal Model: Male Sprague-Dawley rats, 6-8 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping:
-
Group 1: Control (vehicle only)
-
Group 2: Sorivudine only (e.g., 1 mg/kg/day, oral gavage)
-
Group 3: 5-FU only (e.g., 5 mg/kg/day, intraperitoneal injection)
-
Group 4: Sorivudine + 5-FU (co-administration)
-
-
Drug Administration:
-
Sorivudine is administered orally once daily for 5 days.
-
5-FU is administered intraperitoneally once daily for 5 days, approximately 1 hour after Sorivudine administration in Group 4.
-
-
Monitoring:
-
Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, diarrhea, lethargy).
-
Body weight is recorded daily.
-
-
Sample Collection:
-
Blood samples are collected at specified time points for hematology and clinical chemistry analysis.
-
At the end of the study, animals are euthanized, and tissues (e.g., bone marrow, intestine, liver) are collected for histopathological examination.
-
-
Analysis:
-
Hematological parameters (e.g., white blood cell count, platelet count) are analyzed.
-
Serum levels of 5-FU can be measured to demonstrate its accumulation in the co-administered group.
-
Tissues are examined for signs of toxicity, such as bone marrow aplasia and intestinal mucositis.
-
Visualizations
Caption: Mechanism of the toxic interaction between Sorivudine and 5-FU.
Caption: General workflow for assessing Sorivudine efficacy in vivo.
Validation & Comparative
Sorivudine versus Acyclovir for Varicella-Zoster Virus (VZV) Treatment: A Comparative Efficacy Guide
This guide provides a detailed comparison of the efficacy of sorivudine and acyclovir in the treatment of Varicella-Zoster Virus (VZV) infections, intended for researchers, scientists, and drug development professionals. The information is compiled from clinical trial data to offer an objective overview of the two antiviral agents.
Comparative Efficacy Data
Clinical studies have demonstrated that sorivudine exhibits superior efficacy in certain aspects of VZV treatment when compared to acyclovir, particularly in accelerating cutaneous healing. The following tables summarize key quantitative data from comparative clinical trials.
| Efficacy Endpoint | Sorivudine | Acyclovir | p-value | Relative Risk (RR) [95% CI] | Study Population |
| Time to Cessation of New Vesicle Formation (Median) | 3 days | 4 days | 0.07 (univariate) | 1.54 [1.00-2.36] | HIV-infected adults |
| 3.0 days | 4.0 days | 0.0001 (log-rank) | Not Reported | HIV-infected adults | |
| Time to Total Lesion Crusting (Median) | 7 days | 8 days | 0.02 (univariate) | 1.48 [1.07-2.04] | HIV-infected adults |
| 8 days | 9 days | <0.05 (log-rank) | Not Reported | HIV-infected adults | |
| Zoster Recurrence | 11% | 26% | 0.037 | Not Reported | HIV-infected adults |
Table 1: Comparison of clinical efficacy endpoints for sorivudine and acyclovir in the treatment of dermatomal herpes zoster in HIV-infected patients. Data compiled from multiple studies.[1][2][3]
| In Vitro Activity | Sorivudine | Acyclovir |
| 50% Plaque Reduction (IC50) against VZV | 0.001 µg/mL | >1 µg/mL |
Table 2: In vitro activity of sorivudine and acyclovir against clinical VZV isolates.[1][4]
Experimental Protocols
The data presented above are derived from randomized, double-blind, controlled clinical trials. The general methodologies employed in these studies are outlined below.
Study Design:
A multicenter, randomized, double-blind, placebo-controlled or active-controlled clinical trial design was utilized.[1][2][3] Patients were randomly assigned to receive either sorivudine or acyclovir.[3]
Patient Population:
The primary patient population consisted of human immunodeficiency virus (HIV)-infected adults with a clinical diagnosis of dermatomal herpes zoster.[1][2][3] Key inclusion criteria typically included the presence of a rash for less than 72 hours.[2]
Dosing Regimens:
-
Acyclovir: 800 mg administered orally five times daily.[2][3]
-
Treatment Duration: The typical course of treatment was 7 to 10 days.[2][3]
Efficacy Assessments:
Patients were assessed daily to monitor the progression of cutaneous healing.[2][3] The primary efficacy endpoints included:
Secondary endpoints often included the time to resolution of zoster-associated pain and the frequency of zoster recurrence.[3]
Statistical Analysis:
The log-rank test was used to compare the time to healing events between the two treatment groups.[2] Multivariate Cox regression analysis was employed to calculate relative risks and adjust for other variables.[1][3]
Mechanism of Action
Both sorivudine and acyclovir are nucleoside analogs that require activation by viral thymidine kinase (TK). This initial phosphorylation step is a key determinant of their selectivity for virus-infected cells.
References
- 1. Sorivudine versus Acyclovir for Treatment of Dermatomal Herpes Zoster in Human Immunodeficiency Virus-Infected Patients: Results from a Randomized, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of sorivudine (BV-araU) versus acyclovir in the treatment of acute localized herpes zoster in human immunodeficiency virus-infected adults. The Multinational Sorivudine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorivudine versus acyclovir for treatment of dermatomal herpes zoster in human immunodeficiency virus-infected patients: results from a randomized, controlled clinical trial. Collaborative Antiviral Study Group/AIDS Clinical Trials Group, Herpes Zoster Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
A Comparative Analysis of Sorivudine and Brivudine Against Herpesviruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent antiviral nucleoside analogues, Sorivudine and Brivudine, for the treatment of infections caused by herpesviruses. Both drugs exhibit significant activity, particularly against Varicella-Zoster Virus (VZV), the causative agent of shingles. This document outlines their mechanisms of action, comparative in vitro efficacy, and the experimental protocols used to derive these findings.
Mechanism of Action: Selective Inhibition of Viral DNA Synthesis
Both Sorivudine and Brivudine are thymidine analogues that selectively inhibit the replication of herpesviruses. Their mechanism of action relies on a multi-step activation process initiated by a virus-encoded enzyme, thymidine kinase (TK). This selective activation is the cornerstone of their antiviral specificity and favorable safety profile.
Once administered, the drugs are taken up by both infected and uninfected cells. However, only in virus-infected cells are they efficiently phosphorylated by the viral TK to their monophosphate forms. Host cell kinases then further phosphorylate the monophosphates to their active triphosphate forms. These active triphosphates act as competitive inhibitors of the viral DNA polymerase, a crucial enzyme for viral genome replication. Incorporation of the drug triphosphate into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[1][2]
dot
Caption: Mechanism of Action of Sorivudine and Brivudine.
Comparative In Vitro Antiviral Activity
The following table summarizes the in vitro antiviral activity of Sorivudine and Brivudine against key herpesviruses. The data is presented as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the drug concentration required to inhibit viral replication by 50%.
| Virus | Sorivudine (µM) | Brivudine (µM) | Reference(s) |
| Herpes Simplex Virus Type 1 (HSV-1) | 0.39 (ID50) | Active | [3] |
| Herpes Simplex Virus Type 2 (HSV-2) | 0.67 (ID50) | Inactive | [3][4] |
| Varicella-Zoster Virus (VZV) | Highly Potent | 0.0072 (EC50) | [2] |
Note: A direct head-to-head comparative study with IC50/EC50 values for both drugs against all three viruses under identical experimental conditions was not available in the public domain at the time of this review. The data presented is compiled from multiple sources. "Active" indicates reported antiviral activity without a specific IC50/EC50 value in the cited source. Sorivudine is reported to have potent activity against VZV, often cited as being more potent than acyclovir.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the antiviral efficacy of Sorivudine and Brivudine.
Plaque Reduction Assay (PRA)
The plaque reduction assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, MRC-5 for VZV) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Serial dilutions of Sorivudine and Brivudine.
-
Growth medium and overlay medium (containing a gelling agent like methylcellulose or agarose).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Cell Seeding: Seed host cells into plates and incubate until a confluent monolayer is formed.
-
Virus Adsorption: Remove the growth medium and infect the cell monolayers with a standardized amount of virus for 1-2 hours to allow for viral attachment and entry.
-
Antiviral Treatment: Remove the virus inoculum and overlay the cells with a medium containing serial dilutions of the antiviral drugs. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a staining solution. The areas of viral-induced cell death (plaques) will appear as clear zones against a background of stained, healthy cells.
-
Data Analysis: Count the number of plaques at each drug concentration and calculate the percentage of plaque reduction compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.
dot```dot digraph "Plaque_Reduction_Assay" { graph [rankdir="TB", splines=true, nodesep=0.3, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Seed_Cells" [label="Seed host cells in plates"]; "Infect_Cells" [label="Infect cells with virus"]; "Add_Antiviral" [label="Add serial dilutions of antiviral drug"]; "Incubate" [label="Incubate for plaque formation"]; "Fix_and_Stain" [label="Fix and stain cells"]; "Count_Plaques" [label="Count plaques and calculate EC50"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Seed_Cells"; "Seed_Cells" -> "Infect_Cells"; "Infect_Cells" -> "Add_Antiviral"; "Add_Antiviral" -> "Incubate"; "Incubate" -> "Fix_and_Stain"; "Fix_and_Stain" -> "Count_Plaques"; "Count_Plaques" -> "End"; }
Caption: Workflow of a Real-Time PCR-Based Antiviral Assay.
Conclusion
Both Sorivudine and Brivudine are highly potent inhibitors of VZV replication, with Brivudine demonstrating particularly low EC50 values in vitro. Sorivudine also exhibits activity against both HSV-1 and HSV-2. In contrast, Brivudine is active against HSV-1 but not HSV-2. [3][4]The selectivity of these drugs for virus-infected cells, due to their reliance on viral thymidine kinase for activation, underscores their therapeutic potential. The choice between these agents for clinical or research purposes will depend on the specific herpesvirus being targeted. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their efficacy against a broader range of herpesvirus strains.
References
- 1. Discovery and development of BVDU (brivudin) as a therapeutic for the treatment of herpes zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Brivudine - Wikipedia [en.wikipedia.org]
- 5. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial of Sorivudine Versus Acyclovir in HIV Patients: A Comparative Guide
In the landscape of antiviral therapeutics for herpes zoster in immunocompromised individuals, particularly those with Human Immunodeficiency Virus (HIV), two nucleoside analogs, Sorivudine and acyclovir, have been the subject of direct comparative clinical trials. This guide provides a detailed, data-driven comparison of their performance, experimental protocols, and mechanisms of action to inform researchers, scientists, and drug development professionals.
Efficacy in HIV-Positive Patients with Herpes Zoster
Clinical trials have demonstrated that Sorivudine offers a significant advantage in the rate of cutaneous healing compared to acyclovir in HIV-infected patients with dermatomal herpes zoster.[1][2]
A key multicenter, randomized, double-blind, placebo-controlled clinical trial provides the primary basis for this comparison. In this study, 170 HIV-seropositive adults with confirmed herpes zoster were randomized to receive either a 10-day course of oral Sorivudine (40 mg once daily) or oral acyclovir (800 mg five times daily).[1]
The primary efficacy endpoint was the time to the cessation of new vesicle formation.[1] A univariate analysis showed a trend favoring Sorivudine, with a median of 3 days compared to 4 days for acyclovir.[1] Furthermore, Sorivudine demonstrated a significant advantage in the time to total lesion crusting, with a median of 7 days versus 8 days for the acyclovir group.[1] A multivariate analysis confirmed that Sorivudine was superior to acyclovir in reducing the time to both the cessation of new vesicle formation and total lesion crusting.[1]
Another double-blind, randomized study involving 125 HIV-infected adults with acute localized herpes zoster reported similar findings. This study found that Sorivudine significantly shortened the median period of new vesicle formation to 3.0 days compared to 4.0 days for acyclovir.[2] Interestingly, this study also reported that zoster recurrences were experienced by fewer patients in the Sorivudine group (11%) compared to the acyclovir group (26%).[2]
It is noteworthy that the time to resolution of zoster-associated pain and the frequency of dissemination were not significantly different between the two treatment groups in the larger trial.[1]
| Efficacy Endpoint | Sorivudine (40 mg once daily) | Acyclovir (800 mg five times daily) | p-value | Reference |
| Median Time to Cessation of New Vesicle Formation | 3 days | 4 days | 0.07 | [1] |
| Median Time to Total Lesion Crusting | 7 days | 8 days | 0.02 | [1] |
| Zoster Recurrence Rate | 11% | 26% | 0.037 | [2] |
Experimental Protocols
The pivotal clinical trials comparing Sorivudine and acyclovir in HIV-infected patients with herpes zoster followed rigorous, well-defined protocols to ensure the validity and reliability of the findings.
Study Design
The core study was a randomized, double-blind, placebo-controlled, multicenter clinical trial.[1] This design is considered the gold standard for clinical research, minimizing bias in the assessment of outcomes.
Patient Population
The studies enrolled HIV-seropositive adults who presented with dermatomal herpes zoster.[1][2] The diagnosis was confirmed by direct fluorescent-antigen testing and/or viral culture.[1] Key inclusion criteria typically included the onset of rash within 72 hours of enrollment to ensure that antiviral therapy was initiated at a stage where it would be most effective.[2]
Treatment Regimen
Patients were randomly assigned to one of two treatment arms:
-
Sorivudine Group: Received 40 mg of Sorivudine orally once daily, along with a placebo matching the acyclovir dosage schedule.[1]
-
Acyclovir Group: Received 800 mg of acyclovir orally five times daily, along with a placebo matching the Sorivudine dosage schedule.[1]
The treatment duration in the primary study was 10 days.[1]
Monitoring and Assessments
Patients were closely monitored throughout the trial. Daily assessments were conducted to document cutaneous healing, pain levels, and the emergence of any zoster-related complications or drug-related adverse events.[1] Follow-up assessments were performed at specific intervals, such as on days 21 and 28, and then monthly for up to a year to monitor for long-term outcomes like zoster recurrence.[1]
Below is a graphical representation of the experimental workflow:
Mechanism of Action: A Tale of Two Nucleoside Analogs
Both Sorivudine and acyclovir are nucleoside analogs that require intracellular phosphorylation to their active triphosphate forms to exert their antiviral effects. However, there are subtle but important differences in their activation pathways and inhibitory actions.
Acyclovir's Mechanism of Action
Acyclovir is a synthetic purine nucleoside analogue. Its mechanism of action is a multi-step process:
-
Selective Monophosphorylation: Acyclovir is preferentially converted to acyclovir monophosphate by viral thymidine kinase (TK). This initial step is crucial for its selectivity, as uninfected host cells have significantly lower thymidine kinase activity for acyclovir.
-
Conversion to Triphosphate: Host cell enzymes, such as guanylate kinase and other nucleoside diphosphate kinases, further phosphorylate acyclovir monophosphate to acyclovir diphosphate and then to the active acyclovir triphosphate.
-
Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competitively inhibits viral DNA polymerase, the enzyme responsible for replicating the viral genome.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, acyclovir triphosphate acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This effectively halts viral DNA replication.
Sorivudine's Mechanism of Action
Sorivudine is a synthetic pyrimidine nucleoside analog with a mechanism of action that shares similarities with acyclovir but also has distinct features:
-
Phosphorylation by Viral Thymidine Kinase: Like acyclovir, Sorivudine is selectively phosphorylated by viral thymidine kinase to its monophosphate form.
-
Further Phosphorylation: Subsequent phosphorylation to the diphosphate and triphosphate forms is also thought to be carried out by cellular kinases.
-
Inhibition of Viral DNA Polymerase: Sorivudine triphosphate is a potent inhibitor of viral DNA polymerase.
-
No Chain Termination: Unlike acyclovir, Sorivudine triphosphate does not act as an obligate chain terminator. Instead, its primary mechanism of action is the potent inhibition of the viral DNA polymerase enzyme.
Pharmacokinetics and Safety Profile
Pharmacokinetics
A significant advantage of Sorivudine is its superior oral bioavailability, which is reported to be greater than 60%.[3][4] This is considerably higher than the oral bioavailability of acyclovir, which is generally in the range of 15-30%. This difference in bioavailability allows for a much lower and less frequent dosing regimen for Sorivudine (40 mg once daily) compared to acyclovir (800 mg five times daily).[1]
| Pharmacokinetic Parameter | Sorivudine | Acyclovir | Reference |
| Oral Bioavailability | >60% | 15-30% | [3][4] |
Safety and Tolerability
In the head-to-head clinical trials in HIV-infected patients, both Sorivudine and acyclovir were reported to be well tolerated.[1][2] The adverse event profiles were not significantly different between the two treatment groups.[1] The most commonly reported symptoms for both drugs included nausea or vomiting, dizziness, and headache.[1]
| Adverse Event | Sorivudine (%) | Acyclovir (%) |
| Nausea or Vomiting | 21 | 24 |
| Dizziness | 13 | 11 |
| Headache | 10 | 12 |
Data adapted from a clinical trial in HIV-infected patients with herpes zoster.[1]
Drug Interactions
A critical safety consideration for Sorivudine is its significant and potentially fatal drug interaction with 5-fluorouracil (5-FU) and its prodrugs.[5][6][7] A metabolite of Sorivudine, bromovinyluracil (BVU), irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is essential for the metabolism of 5-FU.[5][7] This inhibition can lead to a toxic accumulation of 5-FU. This interaction has led to fatalities and is a major consideration in the clinical use of Sorivudine.
Conclusion
Head-to-head clinical trials in HIV-infected patients with herpes zoster have demonstrated that Sorivudine is more effective than acyclovir in accelerating cutaneous healing, with a significantly shorter time to cessation of new vesicle formation and total lesion crusting. This enhanced efficacy is coupled with a more favorable pharmacokinetic profile, notably a higher oral bioavailability that allows for a convenient once-daily dosing regimen. Both drugs were found to be well-tolerated in this patient population, with similar adverse event profiles. However, the critical and potentially lethal drug interaction between Sorivudine and 5-fluorouracil necessitates careful patient screening and management. For researchers and drug development professionals, the comparative data highlights the potential of developing antiviral agents with improved pharmacokinetic properties to enhance clinical outcomes in immunocompromised populations.
References
- 1. Sorivudine versus acyclovir for treatment of dermatomal herpes zoster in human immunodeficiency virus-infected patients: results from a randomized, controlled clinical trial. Collaborative Antiviral Study Group/AIDS Clinical Trials Group, Herpes Zoster Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of sorivudine (BV-araU) versus acyclovir in the treatment of acute localized herpes zoster in human immunodeficiency virus-infected adults. The Multinational Sorivudine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Sorivudine versus Acyclovir for Treatment of Dermatomal Herpes Zoster in Human Immunodeficiency Virus-Infected Patients: Results from a Randomized, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A possible mechanism of eighteen patient deaths caused by interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sorivudine and 5-fluorouracil; a clinically significant drug-drug interaction due to inhibition of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lethal drug interactions of sorivudine, a new antiviral drug, with oral 5-fluorouracil prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Sorivudine Demonstrates Superior Potency Against Varicella-Zoster Virus Clinical Isolates Compared to Acyclovir
A comprehensive analysis of in vitro studies reveals that Sorivudine is significantly more potent than Acyclovir and other antiviral agents against clinical isolates of the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. Data from multiple comparative studies consistently show that Sorivudine inhibits VZV replication at substantially lower concentrations than Acyclovir, positioning it as a highly effective therapeutic candidate for VZV infections.
Sorivudine, a nucleoside analog, exhibits its antiviral activity following phosphorylation by viral thymidine kinase. This targeted activation within infected cells leads to a potent inhibition of VZV DNA polymerase, thereby halting viral replication.[1][2] Clinical studies have corroborated these in vitro findings, demonstrating Sorivudine's efficacy in accelerating the healing of cutaneous lesions in patients with herpes zoster.[2][3]
Comparative Antiviral Potency: A Quantitative Overview
The superior potency of Sorivudine is evident from the consistently lower 50% effective concentration (EC₅₀) values observed in plaque reduction assays compared to Acyclovir and other antiviral compounds. The EC₅₀ represents the drug concentration required to inhibit the formation of viral plaques in cell culture by 50%.
A pivotal study established that the geometric mean EC₅₀ of Sorivudine against clinical VZV isolates was 0.001 µg/mL, indicating that it is at least 1,000-fold more active than Acyclovir against VZV.[2] Another investigation reported the average EC₅₀ of Sorivudine to be 0.0035 µM, further highlighting its potent anti-VZV activity and superior efficacy when compared to Acyclovir.[3]
The following table summarizes the comparative in vitro potency of Sorivudine and Acyclovir against VZV clinical isolates, as reported in various studies.
| Antiviral Agent | Mean EC₅₀ / IC₅₀ Against VZV Clinical Isolates | Fold Difference (approx.) | Reference(s) |
| Sorivudine | 0.001 µg/mL (geometric mean) | >1,000x more potent than Acyclovir | [2] |
| Acyclovir | Not explicitly stated in the same study, but implied to be >1 µg/mL | - | [2] |
| Sorivudine | 0.0035 µM | - | [3] |
| Acyclovir | Not explicitly stated in the same study | - | [3] |
Experimental Methodology: The Plaque Reduction Assay
The gold standard for determining the in vitro susceptibility of VZV to antiviral compounds is the plaque reduction assay.[4] This method provides a quantitative measure of a drug's ability to inhibit the cytopathic effect of the virus in a cell culture system.
Detailed Protocol for VZV Plaque Reduction Assay:
-
Cell Culture Preparation: Confluent monolayers of a suitable human cell line, such as human embryonic lung (HEL) or MRC-5 fibroblasts, are prepared in cell culture plates.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of a VZV clinical isolate, typically aiming for a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Drug Application: Immediately following viral adsorption, the infected cell monolayers are overlaid with a medium (often containing a gelling agent like carboxymethylcellulose or agarose) containing serial dilutions of the antiviral drugs being tested (e.g., Sorivudine and Acyclovir). A control group with no antiviral drug is also included.
-
Incubation: The treated and control plates are incubated under appropriate conditions (e.g., 37°C in a humidified CO₂ incubator) for a period that allows for the development of viral plaques, which can range from several days to a week.
-
Plaque Visualization and Counting: After the incubation period, the cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the viral plaques. Plaques appear as clear zones where the virus has destroyed the cells. The number of plaques in each well is then counted.
-
EC₅₀/IC₅₀ Calculation: The percentage of plaque reduction is calculated for each drug concentration by comparing the number of plaques in the treated wells to the number in the untreated control wells. The EC₅₀ or IC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration and using regression analysis to identify the concentration that results in a 50% reduction in plaque formation.[5]
Experimental Workflow Visualization
The following diagram illustrates the key steps involved in the VZV plaque reduction assay for assessing the potency of antiviral compounds like Sorivudine.
References
- 1. mdpi.com [mdpi.com]
- 2. Sorivudine versus Acyclovir for Treatment of Dermatomal Herpes Zoster in Human Immunodeficiency Virus-Infected Patients: Results from a Randomized, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Varicella-zoster virus infections – antiviral therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Sorivudine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical plans for the handling and disposal of Sorivudine, a synthetic pyrimidine nucleoside antimetabolite. While specific occupational exposure limits for Sorivudine have not been established, its classification as a potentially hazardous compound necessitates stringent adherence to safety protocols to minimize exposure risk for researchers, scientists, and drug development professionals. The following guidelines are based on established best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary defense against exposure to Sorivudine is the consistent and correct use of appropriate Personal Protective Equipment. Given the compound's potential for harm if swallowed and its toxicity to aquatic life, a comprehensive PPE strategy is mandatory.[1]
Recommended PPE for Handling Sorivudine
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Inner: Nitrile, non-sterileOuter: Nitrile, tested against chemotherapy drugs (ASTM D6978)[2][3][4][5] | Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the contaminated outer glove.[6] |
| Body Protection | Disposable Gown | Solid-front, back-closure, long-sleeved with tight-fitting cuffs[7][8] | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1-rated gogglesFull-face shield worn over goggles | Protects against splashes and aerosols to the eyes and face.[7][9] |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling powders outside of a containment system to prevent inhalation.[10] |
Operational Plan: Step-by-Step Safety Protocols
Adherence to a strict operational workflow is critical to ensure personnel safety and prevent contamination.
Pre-Handling Checklist:
-
Designated Area: All handling of Sorivudine powder should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.[1]
-
PPE Inspection: Before entering the designated area, visually inspect all PPE for defects, such as tears or cracks.
-
Donning PPE: Don PPE in the following order: gown, inner gloves, N95 respirator (if required), safety goggles, face shield, and outer gloves. The outer gloves should be worn over the cuffs of the gown.
Handling Sorivudine:
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of Sorivudine powder within a certified chemical fume hood or other appropriate containment device.
-
Spill Kit: Ensure a spill kit specifically for cytotoxic drugs is readily accessible in the handling area.
-
Avoid Contamination: Be mindful of touching surfaces outside the designated handling area with contaminated gloves. Change outer gloves immediately if they become contaminated.
Post-Handling Procedure (Doffing PPE):
-
In Designated Area: Remove outer gloves and dispose of them in the designated cytotoxic waste container.
-
Exiting Designated Area: Remove face shield and goggles, followed by the gown. Dispose of these items in the cytotoxic waste container.
-
Final Steps: Remove inner gloves and dispose of them. Wash hands thoroughly with soap and water.
Disposal Plan: Managing Sorivudine Waste
Proper disposal of Sorivudine and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1]
| Waste Type | Disposal Container | Disposal Method |
| Unused Sorivudine Powder | Labeled, sealed, and puncture-resistant container | High-temperature incineration through a licensed hazardous waste disposal vendor.[11] |
| Contaminated PPE (Gloves, Gown, etc.) | Purple, leak-proof cytotoxic waste bags or containers[12][13] | High-temperature incineration through a licensed hazardous waste disposal vendor.[11] |
| Contaminated Labware (beakers, stir bars, etc.) | Labeled, sealed, and puncture-resistant container | Decontaminate with an appropriate agent or dispose of as hazardous waste via incineration. |
| Aqueous Waste Containing Sorivudine | Labeled, sealed, and leak-proof container | Collection by a licensed hazardous waste disposal vendor for appropriate treatment and disposal. |
Experimental Protocols: Ensuring Procedural Integrity
While this document does not cite specific experimental results, any research involving Sorivudine should be preceded by the development of a detailed experimental protocol that includes safety considerations at each step. This protocol should be reviewed and approved by the institution's Environmental Health and Safety (EHS) department.
Visualizing the Safety Workflow
The following diagram illustrates the logical workflow for donning and doffing Personal Protective Equipment when handling Sorivudine. Adherence to this sequence is critical for minimizing the risk of contamination and exposure.
Caption: PPE Donning and Doffing Workflow for Handling Sorivudine.
References
- 1. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 2. store.astm.org [store.astm.org]
- 3. envicare.net [envicare.net]
- 4. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 5. cleanroomsupplies.com [cleanroomsupplies.com]
- 6. osha.gov [osha.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs - IAM Union [goiam.org]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 11. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 12. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 13. sharpsmart.co.uk [sharpsmart.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
